molecular formula C14H30O8 B186151 Heptaethylene glycol CAS No. 124346-03-8

Heptaethylene glycol

カタログ番号: B186151
CAS番号: 124346-03-8
分子量: 326.38 g/mol
InChIキー: XPJRQAIZZQMSCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptaethylene glycol belongs to the class of organic compounds known as polyethylene glycols. These are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and saliva.
This compound is a poly(ethylene glycol).

特性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJRQAIZZQMSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204698
Record name Heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-32-3
Record name Heptaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyethylene glycol 350
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaethylene glycol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18-hexaoxaicosane-1,20-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Heptaethylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Heptaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, structure, and applications of heptaethylene glycol, a versatile polyether compound integral to advancements in medicinal chemistry and material science.

Introduction

This compound (HEG) is a member of the polyethylene (B3416737) glycol (PEG) family, a class of oligomers and polymers of ethylene (B1197577) oxide.[1][2][3] Characterized by its distinct hydrophilic nature and biocompatibility, HEG has emerged as a critical component in various scientific and industrial applications.[4][5] Its structure, comprising seven repeating ethylene glycol units capped with terminal hydroxyl groups, imparts unique solubility characteristics, making it an effective solubilizer for hydrophobic molecules and a valuable building block in the synthesis of more complex chemical entities. This guide provides a detailed overview of the chemical and physical properties of this compound, its structure, and its significant role in drug development, particularly as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound is a linear polyether with two terminal primary hydroxyl groups. These hydroxyl groups are the primary sites for chemical modification and conjugation.

IUPAC Name: 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Synonyms: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and chemical reactions.

PropertyValueReference
Molecular Formula C₁₄H₃₀O₈
Molecular Weight 326.38 g/mol
CAS Number 5617-32-3
Appearance Colorless to light yellow, clear liquid/oil
Density 1.13 g/cm³ (at 20 °C)
Boiling Point 244 °C at 0.6 mmHg
Melting Point Not applicable (liquid at room temperature)
Solubility Soluble in water and many organic solvents
Refractive Index n20D 1.46
pKa Extremely weak basic (essentially neutral)

Experimental Protocols for Property Determination

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for liquid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound at reduced pressure.

Materials:

  • This compound sample

  • Thiele tube filled with mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Vacuum source and manometer

Procedure:

  • Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer medium (mineral oil) is above the level of the sample.

  • Connect the Thiele tube to a vacuum source and a manometer to maintain a constant pressure (e.g., 0.6 mmHg).

  • Gently heat the side arm of the Thiele tube. A slow, steady stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature and the corresponding pressure.

Determination of Density (Pycnometer Method)

Objective: To determine the density of this compound at a specific temperature.

Materials:

  • This compound sample

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Constant temperature water bath (e.g., 20 °C)

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Carefully remove any excess water from the top of the pycnometer and dry the outside.

  • Weigh the pycnometer filled with water and record its mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

  • Remove any excess liquid, dry the exterior, and weigh the pycnometer filled with the sample, recording its mass (m₃).

  • The density of this compound (ρ_sample) is calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

    ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Materials:

  • This compound sample

  • Abbe refractometer

  • Constant temperature water circulator (e.g., 20 °C)

  • Dropper

  • Lens paper and ethanol (B145695) for cleaning

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C.

  • Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.

  • Place a few drops of this compound onto the lower prism using a clean dropper.

  • Close the prisms and ensure the liquid spreads evenly between them.

  • Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

  • Turn the coarse adjustment knob until the light and dark fields appear in the field of view.

  • Use the fine adjustment knob to bring the dividing line exactly to the center of the crosshairs.

  • If the dividing line is colored, adjust the chromaticity compensator until the line is sharp and achromatic.

  • Read the refractive index value from the scale.

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves a Williamson ether synthesis-type reaction.

Synthesis from Tetraethylene Glycol and Triethylene Glycol Monobenzenesulfonate

Reaction Scheme: This method involves the reaction of the sodium salt of tetraethylene glycol with triethylene glycol monobenzenesulfonate.

Protocol:

  • Dissolve one molar equivalent of sodium metal in at least five molar equivalents of tetraethylene glycol. This is an exothermic reaction and should be performed with caution in an inert atmosphere (e.g., under nitrogen or argon).

  • To the resulting sodium tetraethylene glycolate (B3277807) solution, add one molar equivalent of triethylene glycol monobenzenesulfonate.

  • Heat the reaction mixture to a temperature between 100 °C and 150 °C.

  • Maintain this temperature until the reaction is substantially complete, which can be monitored by the precipitation of sodium benzenesulfonate (B1194179).

  • After cooling, remove the insoluble sodium benzenesulfonate salt by filtration.

  • The crude this compound is then purified by fractional distillation under vacuum to separate it from the excess tetraethylene glycol and any other byproducts.

G cluster_0 Preparation of Sodium Tetraethylene Glycolate cluster_1 Williamson Ether Synthesis cluster_2 Purification Sodium Metal Sodium Metal Sodium Tetraethylene Glycolate Sodium Tetraethylene Glycolate Sodium Metal->Sodium Tetraethylene Glycolate Tetraethylene Glycol (excess) Tetraethylene Glycol (excess) Tetraethylene Glycol (excess)->Sodium Tetraethylene Glycolate Reaction Mixture Reaction Mixture Sodium Tetraethylene Glycolate->Reaction Mixture Triethylene Glycol Monobenzenesulfonate Triethylene Glycol Monobenzenesulfonate Triethylene Glycol Monobenzenesulfonate->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Heat (100-150°C) Filtration Filtration Crude Product->Filtration Remove Sodium Benzenesulfonate Fractional Distillation (vacuum) Fractional Distillation (vacuum) Filtration->Fractional Distillation (vacuum) Pure this compound Pure this compound Fractional Distillation (vacuum)->Pure this compound G PROTAC E3 Ligase Ligand - HEG Linker - POI Ligand Ternary Complex Formation Ternary Complex Formation PROTAC->Ternary Complex Formation E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proximity-induced Poly-ubiquitinated POI Poly-ubiquitinated POI Ubiquitination->Poly-ubiquitinated POI Recycled PROTAC E3 Ligase Ligand - HEG Linker - POI Ligand Ubiquitination->Recycled PROTAC Proteasome Proteasome Poly-ubiquitinated POI->Proteasome Degradation Degradation Proteasome->Degradation Amino Acids Amino Acids Degradation->Amino Acids

References

An In-depth Technical Guide to the Physical Properties of Heptaethylene Glycol (CAS 5617-32-3)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Heptaethylene glycol (CAS 5617-32-3) is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a valuable hydrophilic linker and chemical intermediate in various scientific and industrial applications, including bioconjugation, drug delivery, and materials science.[1][2] Its precise chain length and defined physical characteristics distinguish it from polydisperse PEG mixtures, making it an ideal component for applications requiring high purity and batch-to-batch consistency. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents logical workflows for chemical characterization.

Core Physical and Chemical Properties

This compound is an oligomer of ethylene (B1197577) oxide, consisting of seven repeating ethylene glycol units with terminal hydroxyl groups.[1] This structure imparts hydrophilicity, making it slightly soluble in water and useful for modifying the solubility of other molecules.[1] At room temperature, it exists as a colorless to light yellow, viscous, and hygroscopic liquid.[3]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for quick reference. These values have been compiled from various chemical suppliers and databases.

PropertyValueNotesCitations
CAS Number 5617-32-3-
Molecular Formula C₁₄H₃₀O₈-
Molecular Weight 326.38 g/mol -
Physical Form Liquid at 20°CBecomes solid below 17.8°C
Appearance Colorless to light yellow/orange clear liquid/oil-
Boiling Point 244 °Cat 0.6 mmHg
Melting Point 17.8 - 18.8 °C-
Density 1.13 g/mLat 20 °C
Refractive Index (n₂₀/D) 1.460 - 1.466Measured at 20°C using the sodium D-line (589.3 nm)
Flash Point 110 °CClosed cup
Solubility Slightly soluble in water; Sparingly soluble in Chloroform, Ethyl AcetateThe hydrophilic PEG chain enhances water solubility.
pKa (Predicted) 14.06 ± 0.10Indicates it is a very weakly acidic (essentially neutral) compound.

Experimental Protocols for Property Determination

The accurate determination of physical properties is critical for ensuring the purity, identity, and suitability of this compound for research and development. Below are detailed, generalized methodologies for measuring the key properties listed above.

Melting Point Determination (Thiele Tube Method)

The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

  • Principle: A small, powdered sample in a capillary tube is heated uniformly in a liquid bath. The temperatures at which melting begins and is complete are recorded as the melting range.

  • Apparatus: Thiele tube, high-boiling point oil (e.g., mineral oil), thermometer, capillary tubes, and a heat source (Bunsen burner or heating mantle).

  • Procedure:

    • A small amount of finely powdered this compound (if in its solid form) is packed into a capillary tube to a height of 1-2 cm.

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, with the rubber band or thread used for attachment positioned well above the oil level.

    • The side arm of the Thiele tube is heated gently. The unique shape of the tube promotes convection currents, ensuring uniform heat distribution.

    • The temperature is raised at a rate of approximately 2°C per minute as the expected melting point is approached.

    • The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded. The range t₁-t₂ is the melting point range.

Boiling Point Determination (Micro-Reflux Method)

Given that this compound has a high boiling point and is often available in small quantities, a micro-boiling point determination is suitable. This method is performed under reduced pressure (vacuum) to prevent decomposition at high temperatures.

  • Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above the boiling liquid, providing an accurate reading of the boiling temperature.

  • Apparatus: Small test tube, thermometer, heating block or oil bath, stirring bar, and a vacuum source with a manometer.

  • Procedure:

    • Approximately 0.5 mL of this compound is placed in a small test tube with a magnetic stirring bar.

    • The apparatus is connected to a vacuum line, and the pressure is lowered to a stable value (e.g., 0.6 mmHg).

    • The thermometer is positioned so that its bulb is about 1 cm above the liquid's surface.

    • The sample is heated gently while stirring.

    • As the liquid boils, a ring of condensing vapor (refluxing) will be visible on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.

    • The stable temperature reading on the thermometer is recorded as the boiling point at that specific pressure.

Density Measurement (Pycnometer Method)

Density is a fundamental physical property that relates a substance's mass to its volume.

  • Principle: A pycnometer is a glass flask with a precisely known volume. The density of a liquid is determined by accurately weighing the pycnometer when empty, when filled with the liquid, and when filled with a reference liquid of known density (like deionized water).

  • Apparatus: Pycnometer, analytical balance, and a constant-temperature bath.

  • Procedure:

    • The clean, dry pycnometer is weighed accurately (m₁).

    • The pycnometer is filled with this compound and placed in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark.

    • The exterior is dried, and the filled pycnometer is weighed again (m₂).

    • The process is repeated with a reference substance of known density, such as deionized water, to get a third mass (m₃).

    • The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.

Refractive Index Measurement (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is highly sensitive to purity and temperature.

  • Principle: An Abbe refractometer measures the critical angle of a liquid placed between two prisms. This angle is used to calculate the refractive index, typically at a specific wavelength (e.g., the sodium D-line, 589.3 nm) and temperature (e.g., 20°C).

  • Apparatus: Abbe refractometer with a light source and a constant-temperature water circulator.

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

    • The instrument is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the surface of the measuring prism.

    • The prisms are closed, and the attached water circulator is set to the desired temperature (20°C).

    • The light source is turned on, and the user looks through the eyepiece, adjusting the control knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

    • The refractive index value is read directly from the instrument's scale.

Visualizations of Logical Workflows

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a liquid sample like this compound.

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Physical Measurements cluster_2 Purity & Identity Confirmation cluster_3 Data Analysis & Reporting A Receive this compound Sample (CAS 5617-32-3) B Visual Inspection (Color, Clarity, Phase) A->B C Density Measurement (Pycnometer @ 20°C) B->C Proceed if visually acceptable D Refractive Index (Abbe Refractometer @ 20°C) B->D Proceed if visually acceptable E Melting Point (Thiele Tube) B->E Proceed if visually acceptable F Boiling Point (Micro-Reflux @ 0.6 mmHg) B->F Proceed if visually acceptable G Spectroscopic Analysis (NMR, IR) C->G H Chromatographic Purity (GC, HPLC) C->H D->G D->H E->G E->H F->G F->H I Compare Data with Specifications G->I H->I J Generate Certificate of Analysis I->J If data passes K Quarantine & Re-test I->K If data fails G cluster_properties Influenced Physical Properties cluster_features Key Structural Features struct {this compound | C₁₄H₃₀O₈ | HO-(CH₂CH₂O)₇-H} feat1 Two Terminal Hydroxyl (-OH) Groups struct->feat1 feat2 Seven Ether Linkages (-C-O-C-) struct->feat2 feat3 Flexible Ethylene Chain struct->feat3 feat4 High Molecular Weight (326.38 g/mol) struct->feat4 prop1 High Boiling Point (244°C @ 0.6 mmHg) prop2 Hydrophilicity (Slightly Soluble in Water) prop3 Hygroscopic Nature prop4 Viscosity feat1->prop2 Enables Hydrogen Bonding feat1->prop3 Attracts Water Molecules feat2->prop2 Polar Nature feat3->prop4 Allows Chain Entanglement feat4->prop1 Strong Intermolecular Forces

References

Heptaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of heptaethylene glycol in both aqueous and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is a member of the polyethylene (B3416737) glycol (PEG) family, a class of polyether compounds. It is a clear, colorless, and viscous liquid that finds wide application in various fields, including pharmaceuticals, cosmetics, and as a chemical intermediate. Its utility is often linked to its solubility profile, which allows it to act as a solvent, plasticizer, and humectant. One source describes this compound as a versatile polyether compound with exceptional solubility in water and organic solvents.[1]

Solubility of this compound

The solubility of a substance is a fundamental chemical property that dictates its application in various formulations. For this compound, its solubility is a key attribute that underpins its use in diverse scientific and industrial settings.

Aqueous Solubility

The solubility of this compound in water is a subject of some variation in reported data. While it is generally considered to be water-soluble due to the hydrophilic nature of the ethylene (B1197577) glycol units, the precise quantitative solubility can differ based on experimental conditions and purity. One source indicates that this compound is "slightly soluble" in water.[2] In contrast, another source predicts a water solubility of 1.55 g/L.[3][4] The hydrophilic nature of the PEG linker is known to increase the water solubility of compounds.[2] As a general trend for polyethylene glycols, their water solubility tends to decrease as the molecular weight increases.

Solubility in Organic Solvents

This compound exhibits solubility in a range of organic solvents. This property is crucial for its application in organic synthesis and as a component in non-aqueous formulations. Polyethylene glycols, in general, are soluble in many organic solvents. Specific data for this compound is limited, but it is reported to be soluble in Dimethyl Sulfoxide (DMSO).

The table below summarizes the available qualitative and predicted solubility data for this compound.

SolventTypeSolubilitySource
WaterAqueousSlightly Soluble / 1.55 g/L (Predicted)
Dimethyl Sulfoxide (DMSO)OrganicSoluble

It is important to note the lack of extensive, publicly available quantitative solubility data for this compound across a wide spectrum of organic solvents. The general solubility characteristics of lower molecular weight polyethylene glycols suggest miscibility with many polar organic solvents. For instance, polyethylene glycols are generally soluble in ethanol (B145695) and many other organic solvents like DMF, dichloromethane, toluene, and acetonitrile.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the effective application of this compound in research and development. The following sections outline detailed methodologies for determining its solubility in both aqueous and organic solvents, based on established scientific principles.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a standardized method for the determination of water solubility. The "Flask Method" is suitable for substances with solubility above 10 mg/L.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Apparatus:

  • Mechanical stirrer or shaker bath

  • Constant temperature bath (e.g., 25 °C ± 0.5 °C)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Seal the flask and place it in a constant temperature bath.

  • Stir the mixture vigorously for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, cease stirring and allow any undissolved this compound to settle.

  • Centrifuge the mixture to separate the saturated aqueous phase from any undissolved solute.

  • Carefully withdraw a known volume of the clear, saturated aqueous supernatant.

  • Prepare a series of standard solutions of this compound in water of known concentrations.

  • Analyze the standard solutions and the sample supernatant using a calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • The determined concentration represents the solubility of this compound in water at the specified temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Excess this compound C Mix & Stir (24-48h) A->C B Deionized Water B->C D Settle C->D Equilibration E Centrifuge D->E F Collect Supernatant E->F H Analytical Measurement (GC/HPLC) F->H G Prepare Standards G->H I Determine Concentration H->I Quantification

A flowchart of the aqueous solubility determination workflow.
Determination of Solubility in Organic Solvents (Mutual Solubility Method)

For determining the solubility of a liquid like this compound in an organic solvent, a mutual solubility experiment can be performed. This method determines the extent to which two liquids are miscible in each other.

Principle: Known amounts of this compound and the organic solvent are mixed and equilibrated. The composition of each phase is then analyzed to determine the mutual solubility.

Apparatus:

  • Thermostated shaker or vortex mixer

  • Separatory funnel or centrifuge tubes

  • Constant temperature bath

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or Mass Spectrometer)

Procedure:

  • Accurately weigh known amounts of this compound and the chosen organic solvent into a sealable container (e.g., a centrifuge tube or a small separatory funnel).

  • Seal the container and place it in a constant temperature bath.

  • Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the mixture to stand undisturbed in the constant temperature bath until two distinct phases separate. If separation is slow, centrifugation can be used.

  • Carefully sample a known amount from each phase.

  • Prepare standard calibration curves for this compound in the organic solvent and for the organic solvent in this compound using GC.

  • Inject the samples from each phase into the GC to determine the concentration of the minor component in the major component.

  • The concentration of this compound in the organic solvent phase represents its solubility in that solvent, and vice versa.

G cluster_mixing Mixing & Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Known mass of This compound C Mix & Equilibrate (Constant T) A->C B Known mass of Organic Solvent B->C D Allow Phases to Separate C->D E Sample Each Phase D->E F GC Analysis E->F G Determine Mutual Solubility F->G

A workflow for determining mutual solubility in organic solvents.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are important to consider in experimental design and application.

  • Temperature: Generally, the solubility of liquids in liquids increases with temperature.

  • Polarity: The principle of "like dissolves like" is a key determinant. This compound, with its polar ether linkages and hydroxyl end-groups, is expected to be more soluble in polar solvents. The relationship between solvent polarity and the solubility of a solute like this compound is a fundamental concept in chemistry.

G cluster_solute This compound (Solute) cluster_solvent Solvent cluster_interaction Interaction Strength & Solubility Solute Polar Nature (Ether & Hydroxyl Groups) HighSolubility High Solubility Solute->HighSolubility Strong Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole) LowSolubility Low Solubility Solute->LowSolubility Weak Intermolecular Forces (van der Waals) PolarSolvent Polar Solvents (e.g., Water, Ethanol) PolarSolvent->HighSolubility NonPolarSolvent Non-Polar Solvents (e.g., Hexane) NonPolarSolvent->LowSolubility

The influence of solvent polarity on solubility.
  • Purity of this compound: Impurities can significantly affect the measured solubility.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of this compound through effects like "salting out" or "salting in."

Conclusion

This compound is a valuable compound with a favorable solubility profile in aqueous and various organic solvents. While precise quantitative data remains somewhat limited in publicly accessible literature, its general characteristics as a polyethylene glycol suggest good solubility in polar solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine the solubility of this compound in their specific solvent systems, enabling more precise and effective formulation and application development.

References

Heptaethylene Glycol: A Core Component in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptaethylene glycol, a discrete polyethylene (B3416737) glycol (PEG) derivative, has emerged as a critical component in the landscape of modern drug development. Its unique physicochemical properties, particularly its hydrophilicity and defined length, make it an invaluable tool for enhancing the therapeutic potential of novel drug modalities. This technical guide provides a comprehensive overview of this compound, its applications, and detailed experimental protocols for its use in Proteolysis Targeting Chimeras (PROTACs), hydrogel-based drug delivery systems, and as a linker in Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a mono-disperse PEG compound consisting of seven ethylene (B1197577) glycol units. Its precise molecular weight and chemical formula are fundamental to its application in creating homogenous and well-defined bioconjugates.

PropertyValueCitation(s)
Molecular Formula C₁₄H₃₀O₈[1][2][][4][5]
Molecular Weight 326.38 g/mol
CAS Number 5617-32-3
Synonyms 3,6,9,12,15,18-Hexaoxaeicosane-1,20-diol

Applications in Drug Development

The hydrophilic nature of this compound is instrumental in overcoming the solubility challenges often associated with potent, hydrophobic drug molecules. Its defined length provides precise spatial control when linking different molecular entities, a critical factor in the efficacy of complex therapeutics like PROTACs and ADCs.

This compound in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation. This compound is an ideal candidate for PROTAC linkers due to its ability to enhance solubility and provide optimal spacing.

PROTAC_Mechanism

This protocol describes a general procedure for the synthesis of a PROTAC using a bifunctional this compound linker with amine and carboxylic acid termini.

Step 1: Activation of the Carboxylic Acid on the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

Step 2: Coupling with the this compound Linker

  • To the activated E3 ligase ligand solution, add a solution of this compound diamine (1.1 eq) in anhydrous DMF.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up and purify the product by flash column chromatography.

Step 3: Coupling of the Target Protein Ligand

  • Activate the carboxylic acid group on the target protein ligand using the same procedure as in Step 1.

  • To this activated solution, add the product from Step 2 (E3 ligand-Heptaethylene glycol-amine).

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).

This compound in Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery systems. PEGs are widely used in the formation of biocompatible hydrogels. This compound, as a short-chain PEG, can be functionalized with reactive groups (e.g., acrylates) to act as a crosslinker in the hydrogel network. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

Hydrogel_Formation_Workflow Start Start: Prepare Precursor Solution Precursors This compound Diacrylate + Photoinitiator + Drug Molecule + Aqueous Buffer Start->Precursors UV_Exposure UV Irradiation (Crosslinking) Precursors->UV_Exposure Hydrogel Drug-Loaded Hydrogel Matrix UV_Exposure->Hydrogel Drug_Release Controlled Drug Release Hydrogel->Drug_Release End End: Therapeutic Effect Drug_Release->End

This protocol outlines the formation of a hydrogel using this compound diacrylate as the crosslinker.

  • Preparation of the Precursor Solution:

    • Dissolve this compound diacrylate in a biocompatible buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 10-20% w/v).

    • Add a photoinitiator (e.g., Irgacure 2959) at a low concentration (e.g., 0.05-0.1% w/v).

    • If encapsulating a drug, dissolve the therapeutic agent in the precursor solution.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (typically 5-10 minutes) to induce polymerization and crosslinking. The hydrogel will form during this step.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold and wash it extensively with buffer to remove any unreacted monomers and the photoinitiator.

    • Allow the hydrogel to swell to equilibrium in the buffer before further characterization or use.

This compound in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. A linker connects the antibody to the drug payload, and its properties are critical to the ADC's stability and efficacy. PEG linkers, including those of a defined length like this compound, are used to increase the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.

ADC_Synthesis_Workflow Start Start: Antibody Preparation Antibody Monoclonal Antibody (mAb) Start->Antibody Reduction Partial Reduction of Interchain Disulfides Antibody->Reduction Thiol_mAb Thiol-Reactive mAb Reduction->Thiol_mAb Conjugation Thiol-Maleimide Conjugation Thiol_mAb->Conjugation Linker_Payload Linker-Payload Construct (with Maleimide (B117702) Group) Linker_Payload->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (e.g., Size Exclusion Chromatography) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final End End: Characterization ADC_Final->End

This protocol describes a common method for ADC synthesis involving the reaction of a thiol-containing antibody with a maleimide-functionalized linker-drug conjugate.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., PBS with EDTA).

    • Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

    • Remove the excess reducing agent by buffer exchange.

  • Conjugation:

    • Dissolve the maleimide-functionalized this compound-drug conjugate in a co-solvent such as DMSO.

    • Add the linker-drug solution to the reduced antibody solution in a controlled molar excess.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The maleimide group will react with the free thiols on the antibody.

  • Purification and Characterization:

    • Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.

    • Purify the resulting ADC from unreacted linker-drug and other small molecules using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the purified ADC to determine the DAR, purity, and extent of aggregation.

Conclusion

This compound is a versatile and indispensable tool in the development of advanced therapeutics. Its well-defined structure and hydrophilic properties enable the precise engineering of complex drug modalities, leading to improved efficacy, solubility, and pharmacokinetic profiles. The detailed protocols provided in this guide serve as a starting point for researchers and scientists to leverage the potential of this compound in their drug discovery and development endeavors. As the demand for more sophisticated and targeted therapies grows, the importance of well-characterized and functional components like this compound will continue to increase.

References

Spectroscopic Analysis of Heptaethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptaethylene glycol, a poly(ethylene glycol) (PEG) oligomer of significant interest in various scientific and pharmaceutical applications. The guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methylene (B1212753) protons of the ethylene (B1197577) glycol repeat units and the terminal hydroxyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityAssignment
~3.72tHO-CH ₂-
~3.65s-O-CH ₂-CH ₂-O-
~2.85tH O-

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~72.5HO-C H₂-
~70.4-O-C H₂-C H₂-O-
~61.5HO-CH₂-C H₂-O-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by absorptions from the hydroxyl and ether groups.

Table 3: Characteristic IR Absorption Bands for this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
2950 - 2850StrongC-H stretch (aliphatic)
1150 - 1085StrongC-O-C stretch (ether)
1465 - 1340MediumC-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method for analyzing this compound.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound [3]

m/zRelative IntensityAssignment
326Low[M]⁺ (Molecular Ion)
45High[C₂H₅O]⁺
89High[C₄H₉O₂]⁺
133High[C₆H₁₃O₃]⁺
177Medium[C₈H₁₇O₄]⁺
221Medium[C₁₀H₂₁O₅]⁺
265Low[C₁₂H₂₅O₆]⁺

The fragmentation of polyethylene (B3416737) glycols under electron ionization typically involves the cleavage of the C-O and C-C bonds, leading to a characteristic series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium (B1214612) oxide).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Process the data with a line broadening of 1-2 Hz.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell. A background spectrum of the solvent should be collected and subtracted.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-400).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged for good ion statistics.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Neat_Film Preparation of Neat Film/Solution Sample->Neat_Film for IR/MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Neat_Film->FTIR MS Mass Spectrometer (EI) Neat_Film->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum FTIR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data NMR_Interpretation Chemical Shift & Coupling Analysis NMR_Data->NMR_Interpretation IR_Interpretation Functional Group Identification IR_Data->IR_Interpretation MS_Interpretation Molecular Ion & Fragmentation Analysis MS_Data->MS_Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Terminal Hydroxyl Group Reactivity of Heptaethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaethylene glycol (hepta-EG), a monodisperse oligo(ethylene glycol), is a critical component in biomedical and pharmaceutical research. Its two terminal hydroxyl (-OH) groups offer versatile handles for chemical modification, enabling its use as a hydrophilic linker in bioconjugation, a spacer in drug delivery systems, and a surface modifier for biomaterials. Understanding the reactivity of these hydroxyl groups is paramount for the rational design and synthesis of hepta-EG derivatives with tailored properties. This technical guide provides a comprehensive overview of the key reactions involving the terminal hydroxyl groups of this compound, including esterification, etherification, oxidation, and tosylation. Detailed experimental protocols, quantitative reaction data where available, and logical workflow diagrams are presented to aid researchers in the effective utilization of this important molecule.

Introduction: The Significance of this compound's Hydroxyl Groups

This compound (C14H30O8, MW: 326.38 g/mol ) is a member of the polyethylene (B3416737) glycol (PEG) family, distinguished by its defined chain length of seven ethylene (B1197577) glycol units. This monodispersity is highly advantageous in applications requiring precise control over molecular weight and linker length, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The reactivity of hepta-EG is dominated by its two primary terminal hydroxyl groups. These groups can undergo a variety of chemical transformations, allowing for the covalent attachment of a wide range of molecules, including proteins, peptides, small molecule drugs, and fluorescent dyes.[2] The hydrophilic nature of the hepta-EG backbone often imparts increased water solubility and improved pharmacokinetic profiles to the resulting conjugates.[3][4]

Key Reactions of this compound's Terminal Hydroxyl Groups

The terminal hydroxyl groups of this compound can be functionalized through several key reaction pathways. The choice of reaction depends on the desired functional group and the stability requirements of the final conjugate.

Esterification

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative to form an ester linkage. This is a common strategy for attaching drugs or other molecules containing a carboxylic acid moiety. The reaction is typically catalyzed by an acid or a coupling agent.

Reaction Scheme:

HO-(CH₂CH₂O)₇-H + R-COOH ⇌ R-COO-(CH₂CH₂O)₇-H + H₂O

Quantitative Data for Esterification of Glycols:

ReactantsCatalystTemperature (°C)Molar Ratio (Acid:Glycol)Conversion/SelectivityReference
Ethylene Glycol, Acetic AcidSeralite SRC-120 (Cation Exchange Resin)60-903.13Increased conversion with temperature. Selectivity to di-ester increases with higher acid ratio.
Ethylene Glycol, Acetic AcidAmberlyst 36 (Cation Exchange Resin)60-900.5~85% conversion after 20 hours at 80°C.
Diethylene Glycol, Lauric AcidCalcined Zn-Mg-Al1902:1.398.2% lauric acid conversion.

Experimental Protocol: Mono-esterification of this compound with a Carboxylic Acid

This protocol is adapted from general procedures for the selective mono-esterification of diols.

Materials:

  • This compound

  • Carboxylic acid of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Dissolve this compound (1 equivalent) and the carboxylic acid (0.9 equivalents to favor mono-esterification) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the mono-esterified this compound.

Logical Workflow for Mono-esterification

Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hepta_EG This compound Mixing Mix Reactants in DCM at 0°C Hepta_EG->Mixing Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Mixing DCC DCC DCC->Mixing DMAP DMAP DMAP->Mixing DCM Anhydrous DCM DCM->Mixing Reaction_Stir Stir at RT (12-24h) Mixing->Reaction_Stir Filter Filter DCU Reaction_Stir->Filter Wash Wash with NaHCO3 & Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product Mono-esterified Hepta-EG Chromatography->Product

Caption: Workflow for the mono-esterification of this compound.

Etherification

Etherification of this compound's hydroxyl groups, often to form a monomethyl ether, is a common strategy to block one of the reactive ends, creating a heterobifunctional linker. The Williamson ether synthesis is a classical method for this transformation.

Reaction Scheme:

HO-(CH₂CH₂O)₇-H + NaH → Na⁺⁻O-(CH₂CH₂O)₇-H Na⁺⁻O-(CH₂CH₂O)₇-H + CH₃-I → CH₃O-(CH₂CH₂O)₇-H + NaI

Quantitative Data for Etherification of Glycols:

Specific kinetic data for the etherification of this compound is limited. However, patent literature describes continuous etherification methods for producing ethylene glycol monomethyl ether, providing insights into reaction conditions and achievable yields.

ReactantsCatalystTemperature (°C)Liquid Hourly Space Velocity (h⁻¹)Conversion/SelectivityReference
Ethylene Glycol, Methanol (B129727)ZSM series silica-alumina molecular sieve230190% EG conversion, 68% selectivity to EG monomethyl ether
Ethylene Glycol, MethanolSO₄²⁻/ZrO₂ solid superacid210189% EG conversion, 61% selectivity to EG monomethyl ether
Ethylene Glycol, EthanolAnhydrous AlCl₃260-38.8% EG conversion, 59.9% selectivity to EG monoethyl ether

Experimental Protocol: Synthesis of this compound Monomethyl Ether

This protocol is based on general procedures for the monomethylation of polyethylene glycols.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Methanol

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Carefully add NaH (1.2 equivalents) to the THF.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add saturated ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Logical Workflow for Monomethyl Ether Synthesis

Etherification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hepta_EG This compound Deprotonation Deprotonation with NaH in THF Hepta_EG->Deprotonation NaH NaH NaH->Deprotonation THF Anhydrous THF THF->Deprotonation MeI Methyl Iodide Alkylation Alkylation with CH3I MeI->Alkylation Deprotonation->Alkylation Quench Quench with MeOH Alkylation->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Chromatography Silica Gel Chromatography Dry_Concentrate->Chromatography Product Hepta-EG Monomethyl Ether Chromatography->Product

Caption: Workflow for the synthesis of this compound monomethyl ether.

Oxidation

Selective oxidation of one or both terminal hydroxyl groups of this compound can yield aldehydes or carboxylic acids, respectively. These functional groups are valuable for subsequent conjugation reactions, such as reductive amination with amines to form stable secondary amine linkages. Pyridinium chlorochromate (PCC) is a common reagent for the selective oxidation of primary alcohols to aldehydes.

Reaction Scheme (Aldehyde formation):

HO-(CH₂CH₂O)₇-H + PCC → OHC-(CH₂CH₂O)₆-CH₂-OH (mono-aldehyde) and OHC-(CH₂CH₂O)₅-CHO (di-aldehyde)

Quantitative Data for Oxidation of Glycols:

While specific quantitative data for this compound oxidation is scarce, studies on the selective oxidation of other glycols provide relevant information. The selective oxidation of ethylene glycol to glycolaldehyde (B1209225) has been achieved with high selectivity using various methods.

ReactantOxidizing SystemTemperature (°C)SelectivityReference
Ethylene GlycolOxidases50Up to 98% to glycolaldehyde
EthyleneIn situ generated H₂O₂ with TS-1 catalystAmbient99% to ethylene glycol

Experimental Protocol: Mono-oxidation of this compound to the Aldehyde

This protocol is adapted from standard PCC oxidation procedures.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend PCC (1.5 equivalents) and Celite® in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the this compound solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • The product can be further purified by column chromatography if necessary.

Logical Workflow for Oxidation to Aldehyde

Oxidation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product Hepta_EG This compound Reaction_Mix Mix Reactants in DCM Hepta_EG->Reaction_Mix PCC PCC PCC->Reaction_Mix Celite Celite® Celite->Reaction_Mix DCM Anhydrous DCM DCM->Reaction_Mix Stirring Stir at RT (2-4h) Reaction_Mix->Stirring Dilute_Filter Dilute with Ether & Filter Stirring->Dilute_Filter Wash_Cake Wash Filter Cake Dilute_Filter->Wash_Cake Concentrate Concentrate Filtrate Wash_Cake->Concentrate Product Hepta-EG Aldehyde Concentrate->Product

Caption: Workflow for the oxidation of this compound to the corresponding aldehyde.

Tosylation

Tosylation converts the terminal hydroxyl groups into p-toluenesulfonates (tosylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, thiols, and amines. Controlled tosylation can yield the mono-tosylated product.

Reaction Scheme:

HO-(CH₂CH₂O)₇-H + TsCl → TsO-(CH₂CH₂O)₇-H + HCl

Quantitative Data for Tosylation of Glycols:

ReactantsReagentsSolventYieldReference
Oligo(ethylene glycols)p-Toluenesulfonyl chloride, TriethylamineDichloromethaneHigh (not quantified)
Triethylene glycol, Tetraethylene glycolp-Toluenesulfonyl chloride, KOHDichloromethaneHigh (not quantified)
mPEG₇₅₀p-Toluenesulfonyl chloride, NaOHBall-milling (solvent-free)99% (¹H NMR yield)

Experimental Protocol: Mono-tosylation of this compound

This protocol is adapted from general procedures for the controlled tosylation of diols.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and pyridine (as both solvent and base) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Dissolve p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous DCM.

  • Add the TsCl solution dropwise to the this compound solution at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-tosylated this compound.

Logical Workflow for Mono-tosylation

Tosylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hepta_EG This compound Reaction_Mix Mix Reactants in DCM/Pyridine at 0°C Hepta_EG->Reaction_Mix TsCl Tosyl Chloride TsCl->Reaction_Mix Pyridine Pyridine Pyridine->Reaction_Mix DCM Anhydrous DCM DCM->Reaction_Mix Stirring Stir at 0°C to RT (overnight) Reaction_Mix->Stirring Quench Quench with Water Stirring->Quench Wash Wash with HCl, NaHCO3, & Brine Quench->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Chromatography Silica Gel Chromatography Dry_Concentrate->Chromatography Product Mono-tosylated Hepta-EG Chromatography->Product

Caption: Workflow for the mono-tosylation of this compound.

Conclusion

The terminal hydroxyl groups of this compound are highly versatile functional handles that enable a wide array of chemical modifications. Through well-established reactions such as esterification, etherification, oxidation, and tosylation, researchers can synthesize a diverse range of hepta-EG derivatives for applications in drug delivery, bioconjugation, and materials science. While quantitative kinetic data specific to this compound remains an area for further investigation, the principles and protocols derived from related oligo- and polyethylene glycols provide a solid foundation for the successful chemical manipulation of this important molecule. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for scientists and professionals in the field, facilitating the development of novel and effective hepta-EG-based technologies.

References

Methodological & Application

Application Notes and Protocols for Heptaethylene Glycol (PEG7) as a Flexible Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol (PEG7) is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has emerged as a valuable tool in the field of bioconjugation. Its precise length, flexibility, and hydrophilicity make it an attractive choice for connecting biomolecules, such as antibodies and peptides, to therapeutic payloads or other functional moieties. The incorporation of a PEG7 linker can significantly enhance the physicochemical and pharmacokinetic properties of bioconjugates, leading to improved therapeutic efficacy and reduced off-target toxicity.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a flexible linker in bioconjugation, with a focus on its application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed protocols for common conjugation chemistries are also provided to guide researchers in their experimental design.

Key Advantages of this compound Linkers

The use of a PEG7 linker in bioconjugation offers several distinct advantages:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the ethylene (B1197577) glycol repeats increases the overall solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation, a common challenge in the development of ADCs with high drug-to-antibody ratios (DARs).[3][4]

  • Improved Pharmacokinetics: PEGylation, including the use of shorter PEG linkers like PEG7, can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This extended exposure can result in greater accumulation of the therapeutic at the target site.[3]

  • Optimal Spacing and Flexibility: The length of the PEG7 linker provides adequate spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to maintain its biological activity. The flexibility of the PEG chain can also facilitate the necessary conformational changes for effective target engagement, such as the formation of the ternary complex in PROTACs.

  • Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, reducing the risk of an adverse immune response against the bioconjugate.

Applications in Bioconjugation

This compound linkers are versatile tools with broad applications in bioconjugation, including:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a PEG7 linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The linker's properties can improve the ADC's stability in circulation and facilitate the efficient release of the payload within the target cancer cell.

  • PROteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein. A PEG7 linker can connect the target-binding ligand to the E3 ligase-recruiting ligand, and its length and flexibility are often critical for the formation of a stable and productive ternary complex.

  • Peptide and Protein Modification: PEG7 linkers can be used to modify peptides and proteins to improve their therapeutic properties, such as increasing their half-life or reducing their immunogenicity.

  • Surface Modification: this compound linkers can be employed to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery systems to enhance their biocompatibility and targeting capabilities.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on the properties of bioconjugates. While specific data for PEG7 is not always available in a direct comparative format, these tables illustrate the general trends observed with varying PEG chain lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Impact of Linker Length on PROTAC Degradation Potency (DC50)

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)
TBK1Alkyl/Ether< 12No degradation
TBK1Alkyl/Ether213
ERαPEG12>100
ERαPEG16~10
BRD4PEG1-2 PEG units>5000
BRD4PEG4-5 PEG units<500

Data synthesized from multiple studies on PROTACs with varying linker lengths.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound linkers in bioconjugation.

Protocol 1: Cysteine-Based Conjugation with a this compound-Maleimide Linker

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG7 linker to a thiol group on a protein, such as a cysteine residue in an antibody.

Materials:

  • Thiol-containing protein (e.g., monoclonal antibody)

  • This compound-maleimide (PEG7-Mal)

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in the reaction buffer to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction, add a 5- to 10-fold molar excess of the PEG7-maleimide linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution.

    • Gently mix and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting antibody-PEG7 conjugate using a size-exclusion chromatography (SEC) column to remove unreacted linker, payload, and quenching reagent.

  • Characterization:

    • Characterize the purified conjugate for purity, concentration, and drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, and LC-MS.

Protocol 2: Amine-Based Conjugation with a this compound-NHS Ester Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG7 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein with accessible primary amines (e.g., antibody, enzyme)

  • This compound-NHS ester (PEG7-NHS)

  • Reaction buffer: Amine-free buffer such as PBS, pH 7.4-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Dialysis or size-exclusion chromatography (SEC)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Dissolve the PEG7-NHS ester in a small amount of anhydrous DMSO immediately before use.

    • Add a 10- to 20-fold molar excess of the dissolved PEG7-NHS ester to the protein solution.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the resulting protein-PEG7 conjugate by dialysis against PBS or using a size-exclusion chromatography (SEC) column to remove unreacted linker and byproducts.

  • Characterization:

    • Analyze the purified conjugate for purity, concentration, and degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, UV-Vis spectroscopy, LC-MS).

Protocol 3: Synthesis of a PROTAC using a Propargyl-PEG7-Acid Linker

This protocol outlines a two-step synthesis of a PROTAC, involving an initial amide coupling followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

  • Target protein ligand with a primary or secondary amine

  • E3 ligase ligand with an azide (B81097) group

  • Propargyl-PEG7-acid

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Copper(II) sulfate (B86663) (CuSO4) and sodium ascorbate (B8700270)

  • Anhydrous DMF and other organic solvents

  • Purification system: Preparative HPLC

Procedure:

  • Amide Coupling:

    • Dissolve the target protein ligand (1.0 eq) and Propargyl-PEG7-acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the alkyne-functionalized intermediate. Purify by flash chromatography or preparative HPLC.

  • Click Chemistry (CuAAC):

    • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified E3 ligase ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).

    • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

    • Upon completion, dilute the mixture with water and extract the final PROTAC compound.

  • Purification and Characterization:

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation Target Target Protein (e.g., EGFR) PROTAC PROTAC (Warhead-PEG7-E3 Ligand) Target->PROTAC Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase E3_Ligase->Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start Start: Synthesized PROTAC with PEG7 Linker cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment PROTAC Treatment (Dose-response and time-course) cell_culture->treatment lysis Cell Lysis treatment->lysis viability_assay Cell Viability Assay (Cytotoxicity - IC50) treatment->viability_assay western_blot Western Blot Analysis (Protein Degradation - DC50, Dmax) lysis->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis end End: Efficacy Profile of PROTAC data_analysis->end

Workflow for evaluating PROTAC efficacy.
EGFR Signaling Pathway Targeted by a PROTAC

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PROTAC EGFR PROTAC (with PEG7 linker) PROTAC->EGFR Induces Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR signaling targeted by a PROTAC.

References

Applications of Heptaethylene Glycol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol, a monodisperse oligoethylene glycol, serves as a versatile and biocompatible component in modern drug delivery systems. Its inherent properties, such as hydrophilicity, lack of toxicity, and low immunogenicity, make it an attractive building block for enhancing the therapeutic efficacy of various drugs.[1][2] This document provides a detailed overview of the applications of this compound, focusing on its use in nanoparticles and as a linker technology. It also includes detailed experimental protocols for the formulation, characterization, and evaluation of this compound-based drug delivery systems.

This compound is frequently utilized as a hydrophilic linker in the construction of more complex drug delivery vehicles, such as nanoparticles and antibody-drug conjugates (ADCs).[1][2] Its defined length and chemical properties allow for precise control over the architecture of the final construct, influencing factors like drug loading, release kinetics, and in vivo stability.

Key Applications

Nanoparticle Formulation

This compound can be incorporated into various types of nanoparticles, including polymeric nanoparticles and micelles, to improve their performance.

  • Enhanced Solubility and Bioavailability: For hydrophobic drugs, incorporation into nanoparticles containing this compound can significantly improve their solubility and bioavailability.

  • Prolonged Circulation Time: The hydrophilic nature of this compound creates a hydration layer on the nanoparticle surface, which helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby extending the circulation half-life of the drug.

  • Controlled Drug Release: The properties of the nanoparticle matrix, influenced by the inclusion of this compound, can be tuned to control the rate of drug release.

Linker Technology in Bioconjugation

This compound is an ideal candidate for use as a flexible and hydrophilic linker in bioconjugates, such as antibody-drug conjugates (ADCs).

  • Improved Pharmacokinetics: The inclusion of a this compound linker can improve the pharmacokinetic profile of an ADC, leading to a longer half-life and better tumor accumulation.[3]

  • Reduced Aggregation: The hydrophilic nature of the linker can help to prevent the aggregation of hydrophobic drug molecules, which is a common challenge in ADC development.

  • Site-Specific Conjugation: this compound linkers can be functionalized with specific reactive groups to enable site-specific conjugation to an antibody, resulting in a more homogeneous and well-defined product.

Quantitative Data Summary

The following tables summarize key quantitative parameters for drug delivery systems incorporating oligoethylene glycol moieties. It is important to note that specific values can vary significantly depending on the drug, the overall formulation, and the experimental conditions.

Table 1: Drug Loading and Encapsulation Efficiency

Drug Delivery SystemDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
Polymeric Micelles (P-PBA)Doxorubicin~50%>95%
Polymeric Micelles (P-PBA)Epirubicin~51%>95%
mPEG-PLGA NanoparticlesOxaliplatin1.5 - 3.8%Up to 76%
PSA-PEG NanoparticlesPaclitaxel~17.6%~83.3%
Albumin-bound Nanoparticles (with PEG)Paclitaxel~15.3%~99.9%

Table 2: In Vitro Drug Release

Drug Delivery SystemDrugRelease ConditionsCumulative ReleaseTimeReference
Clinical Bead DDSDoxorubicinpH 7.4, 37°CVaries with conditionsN/A
PLGA-PEG NanoparticlesDoxorubicinpH 7.4, 37°C~40-70% (PEG dependent)168 h
PSA-PEG NanoparticlesPaclitaxelPBS, 37°C~88%24 h
PEGylated LiposomesDoxorubicinpH 7.4, 37°C~20%72 h

Table 3: Cytotoxicity (IC50 Values)

Cell LineDrug Delivery SystemDrugIC50 ValueIncubation TimeReference
HepG2PEG-PCCL NanoparticlesPaclitaxelConcentration-dependent decrease in viability48 h
HT-29PLA/TPGS NanoparticlesPaclitaxel40% lower than TaxolN/A
SKOV3TR (resistant)PEO-PCL NanoparticlesPaclitaxel + C6-ceramide100-fold enhanced cytotoxicity vs free PTXN/A

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol describes a general method for preparing drug-loaded nanoparticles using a blend of a biodegradable polymer (e.g., PLGA) and a this compound-modified polymer.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound-terminated PLGA (PLGA-HEG)

  • Drug (e.g., Paclitaxel)

  • Acetone (or other suitable organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath or probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA, PLGA-HEG, and the drug in acetone. The ratio of the polymers and the drug concentration should be optimized for the desired drug loading.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Nanoprecipitation: While stirring the aqueous PVA solution vigorously, slowly add the organic phase dropwise. The rapid diffusion of the solvent into the aqueous phase will cause the polymers to precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove any residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

Materials:

  • Drug-loaded nanoparticles

  • A suitable solvent to dissolve the nanoparticles and release the drug (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer or HPLC system

  • Standard solutions of the drug of known concentrations

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the lyophilized nanoparticles and dissolve them in the chosen solvent to completely break down the nanoparticles and release the encapsulated drug.

  • Quantification: Analyze the concentration of the drug in the resulting solution using a UV-Vis spectrophotometer or an HPLC system. A standard calibration curve of the drug should be prepared in the same solvent.

  • Calculations:

    • Drug Loading Content (DLC %):

    • Encapsulation Efficiency (EE %):

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release profile of a drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and securely seal it.

  • Release Study: Immerse the dialysis bag in a larger volume of fresh PBS (the release medium) and place it in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or HPLC.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the drug-loaded nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solutions of various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing different concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow_nanoparticle_formulation cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Final Product organic_phase Organic Phase (PLGA, PLGA-HEG, Drug in Acetone) nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->nanoprecipitation solvent_evaporation Solvent Evaporation nanoprecipitation->solvent_evaporation centrifugation Centrifugation solvent_evaporation->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization final_product Drug-Loaded Nanoparticles lyophilization->final_product

Caption: Workflow for nanoparticle formulation.

in_vitro_release_workflow start Disperse Nanoparticles in PBS dialysis_setup Place in Dialysis Bag start->dialysis_setup incubation Incubate in Release Medium (PBS) at 37°C dialysis_setup->incubation sampling Collect Aliquots at Time Intervals incubation->sampling Repeat quantification Quantify Drug Concentration (UV-Vis/HPLC) sampling->quantification analysis Plot Cumulative Release vs. Time quantification->analysis

Caption: In vitro drug release study workflow.

mtt_assay_workflow seed_cells Seed Cells in 96-well Plate treatment Add Drug Formulations seed_cells->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add DMSO formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis

Caption: MTT cytotoxicity assay workflow.

signaling_pathway_example cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound-ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation of Linker Target Intracellular Target (e.g., DNA, Microtubules) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis Induces

Caption: ADC cellular uptake and action.

References

Heptaethylene Glycol as a Spacer in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This document provides detailed application notes and protocols on the use of heptaethylene glycol (PEG7) as a flexible and hydrophilic spacer in the synthesis of PROTACs.

Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide precise control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase. This compound, a PEG linker with seven ethylene (B1197577) glycol units, offers a specific length and flexibility that can be advantageous for optimizing the degradation of a target protein.

Advantages of this compound Linkers

This compound (HO-PEG7-OH) is a readily available PEG-based PROTAC linker applicable to PROTAC synthesis. The incorporation of a this compound spacer in a PROTAC molecule can offer several benefits:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can be beneficial for both in vitro assays and in vivo applications.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the "chameleon-like" properties of PEG chains can facilitate cell membrane passage.

  • Optimal Length and Flexibility: The length of the linker is a critical parameter for PROTAC efficacy. A this compound linker provides a substantial yet defined distance between the two ligands, which can be optimal for the formation of a stable ternary complex for certain POI-E3 ligase pairs. Its flexibility allows the PROTAC to adopt a conformation conducive to this complex formation.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of off-target toxicity.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC. The following tables provide representative data on how linker length can influence the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Representative Degradation Efficacy of a Hypothetical BRD4-targeting PROTAC with Varying PEG Linker Lengths

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4-PEG3Triethylene glycol1015085
BRD4-PEG5Pentaethylene glycol165095
BRD4-PEG7 This compound 22 25 >98
BRD4-PEG9Nonaethylene glycol288090

This data is representative and intended to illustrate the concept of linker optimization. Actual values will vary depending on the specific PROTAC system.

Table 2: Physicochemical Properties of PROTACs with Different PEG Linkers

PROTACMolecular Weight (Da)cLogPAqueous Solubility (µM)
BRD4-PEG3~8504.510
BRD4-PEG5~9384.225
BRD4-PEG7 ~1026 3.9 50
BRD4-PEG9~11143.675

This data is representative and illustrates the general trend of how increasing PEG linker length can influence physicochemical properties.

Experimental Protocols

The synthesis of PROTACs is a modular process that typically involves the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and the bifunctional linker, followed by their coupling. Below are two common protocols for the synthesis of a PROTAC using a this compound linker.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., POI ligand) with an amine-functionalized this compound linker, followed by deprotection and coupling to the second ligand (e.g., E3 ligase ligand).

Step 1: Coupling of POI Ligand to this compound Linker

  • Reagents and Materials:

    • POI ligand with a carboxylic acid handle (1.0 eq)

    • Amine-PEG7-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEG7-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield POI-PEG7-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • POI-PEG7-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve POI-PEG7-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield POI-PEG7-NH2.

Step 3: Coupling of POI-Linker to E3 Ligase Ligand

  • Reagents and Materials:

    • POI-PEG7-NH2 (1.0 eq)

    • E3 ligase ligand with a carboxylic acid handle (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the same procedure as in Step 1, using POI-PEG7-NH2 and the E3 ligase ligand-COOH.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the final product by LC-MS and 1H NMR.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the final coupling step between an alkyne-functionalized component and an azide-functionalized component.

  • Reagents and Materials:

    • POI ligand-alkyne (1.0 eq)

    • E3 ligase ligand-PEG7-azide (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the POI ligand-alkyne and E3 ligase ligand-PEG7-azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

    • Characterize the final product by LC-MS and 1H NMR.

Protocol 3: Western Blot for Protein Degradation Assessment
  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 12-well or 24-well plates) and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (typically from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-PEG7-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Heptaethylene Glycol Derivatives for Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of heptaethylene glycol (HEG) derivatives in click chemistry reactions. HEG is a discrete polyethylene (B3416737) glycol (PEG) linker that offers a balance of hydrophilicity and defined length, making it an ideal component in bioconjugation and drug delivery systems. Its derivatives, featuring terminal azide (B81097) or alkyne functionalities, are key reagents for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction to this compound in Click Chemistry

This compound (HEG) derivatives are valuable tools in the field of bioconjugation and materials science. The defined length of the HEG linker provides precise control over spacing between conjugated molecules, which can be critical for optimizing biological activity or material properties. The ethylene (B1197577) glycol repeats impart water solubility to the parent molecule, which is often advantageous for biological applications.[1]

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, with the most prominent example being the azide-alkyne cycloaddition.[2] This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne is used (SPAAC).[3][4] These reactions are bio-orthogonal, meaning they do not interfere with biological processes, making them ideal for labeling and conjugating biomolecules in complex environments.[5]

Synthesis of this compound Derivatives

The synthesis of azide- and alkyne-terminated HEG derivatives typically involves a two-step process starting from this compound. The terminal hydroxyl groups are first converted to a good leaving group, such as a mesylate, which is then displaced by either an azide or an alkyne nucleophile.

Quantitative Data for Synthesis of HEG Derivatives

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of HEG-azide and HEG-alkyne, based on established protocols for similar oligoethylene glycols.

DerivativeStarting MaterialKey ReagentsSolventReaction TimeTemperatureTypical YieldPurification Method
HEG-dimesylate This compoundMethanesulfonyl chloride, Triethylamine (B128534)Dichloromethane (B109758) (DCM)2-4 hours0 °C to RT>95%Aqueous wash, solvent evaporation
HEG-diazide HEG-dimesylateSodium azide (NaN₃)Ethanol (B145695) or DMF12-24 hoursReflux>95%Extraction, solvent evaporation
HEO-dialkyne This compoundPropargyl bromide, Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)12-24 hoursRT to 60 °C~90-95%Extraction, column chromatography

Experimental Protocols: Synthesis of HEG Derivatives

Protocol 1: Synthesis of this compound Diazide (HEG-(N₃)₂)

This protocol describes a two-step synthesis of this compound diazide from this compound.

Step 1: Synthesis of this compound Dimesylate

  • Dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound dimesylate as an oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound Diazide

  • Dissolve the this compound dimesylate (1 equivalent) from the previous step in ethanol or dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 2.5-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (for ethanol) or ~80 °C (for DMF) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain this compound diazide as a pale yellow oil.

Protocol 2: Synthesis of this compound Dialkyne (HEG-(Alkyne)₂)
  • Suspend sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add propargyl bromide (2.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (B1210297) or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound dialkyne.

Click Chemistry Reactions with HEG Derivatives

HEG-azide and HEG-alkyne can be used in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Quantitative Data for Click Chemistry Reactions

The following table provides representative quantitative data for CuAAC and SPAAC reactions using HEG derivatives.

Reaction TypeReactantsCatalyst/ReagentSolventReaction TimeTemperatureTypical Yield
CuAAC HEG-azide, Terminal AlkyneCuSO₄, Sodium Ascorbate (B8700270), THPTAaq. buffer/DMSO1-4 hoursRoom Temperature>95%
SPAAC HEG-azide, DBCO-alkyneNoneaq. buffer/DMSO0.5-2 hoursRoom Temperature>90%
Experimental Protocols: Click Chemistry
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction to conjugate a HEG-azide derivative to an alkyne-containing molecule (e.g., a protein or small molecule).

  • Prepare Stock Solutions:

    • HEG-azide derivative in DMSO or water.

    • Alkyne-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Copper(II) sulfate (B86663) (CuSO₄): 100 mM in water.

    • Sodium Ascorbate: 1 M in water (prepare fresh).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule and the HEG-azide derivative (typically a 1.2 to 2-fold molar excess of the azide).

    • Add the THPTA ligand to the reaction mixture (final concentration ~1-5 mM).

    • Add CuSO₄ to the reaction mixture (final concentration ~0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5-10 mM).

  • Reaction and Purification:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

    • Purify the conjugate using a method appropriate for the product, such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a HEG-azide to a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

  • Prepare Stock Solutions:

    • HEG-azide derivative in a suitable solvent (e.g., DMSO, water, or buffer).

    • DBCO-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the HEG-azide and the DBCO-containing molecule. A 1:1 to 1.5:1 molar ratio is typically sufficient.

  • Reaction and Purification:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by LC-MS.

    • Purify the product using a suitable method as described for the CuAAC reaction.

Visualization of Experimental Workflows

Synthesis of HEG-Azide and Bioconjugation Workflow

G cluster_synthesis Synthesis of HEG-Azide cluster_bioconjugation Bioconjugation Workflow HEG This compound Mesylate HEG-Dimesylate HEG->Mesylate MsCl, Et3N Azide HEG-Diazide Mesylate->Azide NaN3 Reaction CuAAC Reaction Azide->Reaction Biomolecule Alkyne-Modified Biomolecule Biomolecule->Reaction Conjugate HEG-Biomolecule Conjugate Reaction->Conjugate Purification Purification Conjugate->Purification Analysis Characterization Purification->Analysis G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Receptor Cell Surface Receptor Effector Effector Protein Receptor->Effector Conformational Change Ligand HEG-Linked Ligand Ligand->Receptor Binding & Activation SecondMessenger Second Messenger Effector->SecondMessenger Generation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation Response Cellular Response KinaseCascade->Response Phosphorylation Events

References

Application Notes and Protocols for Heptaethylene Glycol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of heptaethylene glycol (PEG7) in solid-phase peptide synthesis (SPPS). The inclusion of monodisperse PEG linkers, such as this compound, offers significant advantages in the development of therapeutic peptides and peptide-drug conjugates (PDCs) by enhancing solubility, stability, and pharmacokinetic profiles.

Introduction to this compound in Peptide Synthesis

This compound (PEG7) is a monodisperse polyethylene (B3416737) glycol linker that is increasingly utilized in peptide synthesis to improve the therapeutic properties of peptides. Unlike polydisperse PEGs, monodisperse PEGs like PEG7 have a defined molecular weight and structure, which simplifies purification and characterization of the final peptide conjugate.[1] The incorporation of PEG7 can enhance the solubility and stability of peptides, prolong their circulation half-life, and reduce immunogenicity.[][3] These characteristics are highly desirable in the development of novel peptide-based therapeutics, including Glucagon-Like Peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes.[4][5]

Advantages of Using this compound Linkers

The use of discrete PEG linkers like this compound in peptide synthesis offers several key benefits:

  • Improved Pharmacokinetics: PEGylation can significantly extend the in vivo half-life of peptides by increasing their hydrodynamic radius, thus reducing renal clearance.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides and can protect the peptide from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing the likelihood of an immune response.

  • Increased Conformational Flexibility: The flexibility of the PEG linker can provide spatial separation between the peptide and a conjugated molecule (e.g., a drug or a fluorescent label), which can be crucial for maintaining the biological activity of the peptide.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of a this compound linker into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a generic model peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-amido-dPEG®7-acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours at room temperature.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound Linker:

    • Following the deprotection of the N-terminal Fmoc group of the growing peptide chain, couple Fmoc-N-amido-dPEG®7-acid using the same coupling procedure as for the standard amino acids (Step 3).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Analysis of the PEG7-Modified Peptide

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical C18 RP-HPLC columns

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 60 minutes.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC using a C18 column.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The incorporation of a this compound linker can influence the yield and purity of the synthesized peptide. The following table provides a comparative summary of typical results for the synthesis of a model peptide with and without a PEG7 linker.

ParameterModel PeptideModel Peptide with PEG7 Linker
Crude Yield (%) 75-85%70-80%
Purity after Purification (%) >95%>95%
Overall Isolated Yield (%) 40-50%35-45%
HPLC Retention Time (min) VariesGenerally increased due to hydrophilicity

Note: Yields and purity are dependent on the specific peptide sequence and synthesis conditions. The data presented is a generalized representation based on typical SPPS outcomes.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for SPPS of a PEG7-Modified Peptide

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating a this compound linker.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-AA-OH (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 PEG7_Coupling Couple Fmoc-NH-PEG7-COOH Deprotection2->PEG7_Coupling Wash2 Wash PEG7_Coupling->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling2 Couple Fmoc-AA-OH Deprotection3->Coupling2 Wash3 Wash Coupling2->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS Analysis Purification->Characterization PDC_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PDC Peptide-PEG7-Drug Conjugate Receptor Target Receptor on Cancer Cell PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Lysosomal Cleavage Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death 5. Induction of Apoptosis

References

Application Notes and Protocols: Heptaethylene Glycol as a Solubilizer for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of heptaethylene glycol, a low-molecular-weight polyethylene (B3416737) glycol (PEG), as an effective solubilizing agent for hydrophobic active pharmaceutical ingredients (APIs). The following sections detail the mechanisms of solubilization, present quantitative data on solubility enhancement, and provide detailed experimental protocols for the preparation and characterization of drug formulations using this compound.

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many promising drug candidates. Low solubility can lead to poor dissolution, low bioavailability, and consequently, suboptimal therapeutic efficacy. This compound, a non-ionic hydrophilic polymer, offers a promising solution to this challenge. Its amphiphilic nature allows it to increase the solubility of hydrophobic drugs through various formulation strategies, including the formation of solid dispersions and micellar systems. This document serves as a practical guide for researchers looking to leverage this compound to enhance the solubility and develop effective delivery systems for hydrophobic drugs.

Mechanisms of Solubilization

This compound primarily enhances the solubility of hydrophobic drugs through two main mechanisms:

  • Co-solvency: By reducing the interfacial tension between the aqueous medium and the hydrophobic drug, this compound acts as a co-solvent, thereby increasing the drug's solubility.

  • Solid Dispersion: In solid dispersions, the drug is molecularly dispersed within the hydrophilic carrier matrix of this compound. This prevents the drug from crystallizing and presents it in an amorphous, higher-energy state, which leads to improved wettability and faster dissolution.

  • Micellar Solubilization: Although this compound itself does not form micelles, it can be used as a hydrophilic block in amphiphilic block copolymers. These copolymers self-assemble in aqueous solutions to form micelles, with a hydrophobic core that can encapsulate poorly soluble drugs and a hydrophilic shell that ensures dispersion in the aqueous environment.

Quantitative Data on Solubility Enhancement

The following tables summarize the solubility enhancement of representative hydrophobic drugs, paclitaxel (B517696) and curcumin (B1669340), using low-molecular-weight polyethylene glycols as a proxy for this compound. It is important to note that the optimal drug-to-polymer ratio and the extent of solubility enhancement will be specific to the drug and the exact formulation conditions.

Table 1: Solubility Enhancement of Paclitaxel with Low-Molecular-Weight PEGs

Solubilizer SystemDrug-to-Polymer Ratio (w/w)Fold Increase in SolubilityReference
HP-β-CD and Surfactant in Solid Dispersion1:20:40~10,000

Note: While this data is for a solid dispersion also containing a cyclodextrin (B1172386) and a surfactant, it highlights the significant potential of such systems where a low-molecular-weight PEG could be a key component.

Table 2: Solubility Enhancement of Curcumin with Low-Molecular-Weight PEGs

Solubilizer SystemDrug-to-Polymer Ratio (w/w)Fold Increase in SolubilityReference
PEG 4000 (Solid Dispersion)1:10>1
PEG 6000 (Solid Dispersion)1:10>1
Soluplus and Vitamin E TPGS (Solid Dispersion)1:10:10582-937
PEG 6000 and HPMC 4000 (Solid Dispersion)1:8:4Significant

Note: The data for curcumin demonstrates a significant increase in solubility with various low-molecular-weight PEGs in solid dispersion formulations.

Experimental Protocols

The following are detailed protocols for key experiments related to the use of this compound as a solubilizer.

Protocol 1: Phase Solubility Study

A phase solubility study is essential to determine the effect of this compound on the aqueous solubility of a hydrophobic drug and to identify the optimal concentration range for formulation development.

Objective: To determine the aqueous solubility of a hydrophobic drug as a function of this compound concentration.

Materials:

  • Hydrophobic drug of interest

  • This compound

  • Distilled water or appropriate buffer solution

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0%, 1%, 2%, 5%, 10%, 20% w/v).

  • Add an excess amount of the hydrophobic drug to each vial containing the this compound solutions. Ensure that undissolved drug remains at the bottom of each vial to maintain saturation.

  • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to sediment the undissolved drug.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of the drug (Y-axis) against the concentration of hentaethylene glycol (X-axis) to generate a phase solubility diagram.

Diagram of the Phase Solubility Study Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solutions Prepare this compound Solutions add_drug Add Excess Hydrophobic Drug prep_solutions->add_drug agitate Agitate at Constant Temperature add_drug->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Drug Concentration (UV/HPLC) filter->analyze plot Plot Phase Solubility Diagram analyze->plot

Caption: Workflow for a phase solubility study.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method

This method is suitable for thermolabile drugs as it avoids high temperatures.

Objective: To prepare a solid dispersion of a hydrophobic drug with this compound.

Materials:

  • Hydrophobic drug

  • This compound

  • A common volatile solvent that dissolves both the drug and this compound (e.g., ethanol, methanol, dichloromethane)

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the desired amounts of the hydrophobic drug and this compound to achieve the desired drug-to-polymer ratio (e.g., 1:5, 1:10 w/w).

  • Dissolve both the drug and this compound in a minimal amount of the selected common solvent in a beaker or round-bottom flask with stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation process until a solid mass or a thin film is formed and all the solvent is removed.

  • Scrape the solid mass from the container and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Diagram of the Solvent Evaporation Method Workflow:

G cluster_dissolution Dissolution cluster_evaporation Solvent Removal cluster_processing Post-Processing cluster_storage Storage dissolve Dissolve Drug and this compound in Solvent evaporate Evaporate Solvent (Rotary Evaporator/Vacuum Oven) dissolve->evaporate pulverize Pulverize Solid Mass evaporate->pulverize sieve Sieve to Obtain Uniform Particles pulverize->sieve store Store in Desiccator sieve->store

Caption: Workflow for preparing solid dispersions.

Protocol 3: Preparation of Drug-Loaded Micelles by Dialysis Method

This protocol is applicable when using this compound as the hydrophilic block of an amphiphilic copolymer.

Objective: To prepare drug-loaded polymeric micelles.

Materials:

  • Amphiphilic block copolymer (hydrophobic block + this compound block)

  • Hydrophobic drug

  • A water-miscible organic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Dialysis container (e.g., beaker)

  • Magnetic stirrer

  • Purified water or buffer

Procedure:

  • Dissolve a specific amount of the amphiphilic block copolymer and the hydrophobic drug in a small volume of the organic solvent.

  • Transfer the solution into a dialysis bag.

  • Immerse the sealed dialysis bag in a large volume of purified water or buffer in a dialysis container.

  • Stir the external aqueous phase continuously at room temperature.

  • The organic solvent will gradually diffuse out of the dialysis bag, while water diffuses in, leading to the self-assembly of the copolymer into drug-loaded micelles.

  • Replace the external aqueous phase with fresh water or buffer at regular intervals (e.g., every 2-4 hours) to ensure complete removal of the organic solvent.

  • Continue the dialysis for a sufficient period (e.g., 24-48 hours).

  • Collect the micellar solution from the dialysis bag.

  • The resulting solution can be further purified by filtration to remove any aggregates.

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug encapsulated within the micelles.

Materials:

  • Drug-loaded micelle solution

  • A solvent that disrupts the micelles and dissolves the drug (e.g., acetonitrile, methanol)

  • Centrifugal filter units with an appropriate MWCO

  • Spectrophotometer (e.g., UV-Vis) or HPLC system

Procedure:

  • Determine the total amount of drug:

    • Take a known volume of the drug-loaded micelle solution.

    • Add a sufficient volume of the disrupting solvent to break the micelles and release the encapsulated drug.

    • Analyze the drug concentration in this solution using a calibrated UV-Vis or HPLC method. This gives the total drug concentration (encapsulated + free).

  • Determine the amount of free drug:

    • Take a known volume of the drug-loaded micelle solution.

    • Place it in a centrifugal filter unit.

    • Centrifuge at a specified speed and time to separate the micelles (retained in the upper chamber) from the aqueous phase containing the free, unencapsulated drug (in the filtrate).

    • Analyze the drug concentration in the filtrate. This gives the free drug concentration.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

    • Drug Loading (%) = (Mass of drug in micelles / Mass of polymer) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in micelles / Total mass of drug used) x 100

Diagram of the Logical Relationship for Calculating DL and EE:

G cluster_inputs Inputs cluster_calculations Calculations total_drug Total Drug Concentration drug_in_micelles Mass of Drug in Micelles total_drug->drug_in_micelles free_drug Free Drug Concentration free_drug->drug_in_micelles polymer_mass Mass of Polymer dl Drug Loading (%) polymer_mass->dl total_drug_mass Total Mass of Drug Used ee Encapsulation Efficiency (%) total_drug_mass->ee drug_in_micelles->dl drug_in_micelles->ee

Caption: Calculation of Drug Loading and Encapsulation Efficiency.

Conclusion

This compound is a versatile and effective excipient for enhancing the solubility of hydrophobic drugs. Through formulation strategies such as solid dispersions and as a component of micelle-forming copolymers, it can significantly improve the dissolution and potential bioavailability of poorly water-soluble APIs. The protocols provided in these application notes offer a starting point for researchers to explore the potential of this compound in their drug development projects. It is recommended to optimize the formulation parameters for each specific drug to achieve the desired solubility enhancement and formulation stability.

Application Notes and Protocols for Heptaethylene Glycol as a Protein and Enzyme Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaethylene glycol (HEG), a monodisperse, short-chain polyethylene (B3416737) glycol (PEG), is a versatile excipient increasingly investigated for its role in the stabilization of proteins and enzymes. Its unique physicochemical properties, including high water solubility and a hydrophilic nature, make it a valuable tool in preventing aggregation, enhancing conformational stability, and improving the shelf-life of biological therapeutics.[1][2] These application notes provide a comprehensive overview of the mechanisms, applications, and protocols for utilizing this compound as a stabilizing agent in research and drug development. While the effects of poly(ethylene glycols) on protein stability can be concentration and protein-dependent, with some studies indicating a destabilizing effect of very short-chain PEGs on protein-protein interactions, others have shown that even short PEG chains can enhance conformational stability.[3]

Mechanism of Action

The stabilizing effects of this compound and other short-chain PEGs are attributed to several key mechanisms:

  • Preferential Hydration and Excluded Volume: HEG molecules are generally excluded from the immediate surface of the protein, leading to preferential hydration of the protein.[4][5] This phenomenon thermodynamically favors the compact, native state of the protein over the unfolded state, as the unfolded state would create a larger surface area from which the HEG is excluded, which is energetically unfavorable.

  • Inhibition of Aggregation: By increasing the viscosity of the solution and through steric hindrance, HEG can reduce the frequency of protein-protein collisions that lead to aggregation. This is particularly crucial during stressful conditions such as heating, freeze-thawing, and mechanical agitation.

  • Modulation of Protein Dynamics: HEG can interact with the protein surface, altering its conformational dynamics. This can lead to a more rigid and stable structure that is less prone to denaturation.

Mechanism of this compound in Protein Stabilization cluster_stabilization Stabilizing Effects of HEG Protein Native Protein Unfolded Unfolded Protein Protein->Unfolded Denaturing Stress (Heat, pH change) Stabilized Protein Stabilized Native Conformation Aggregates Aggregates Unfolded->Aggregates Aggregation HEG This compound (HEG) HEG->Protein Preferential Hydration & Excluded Volume Effect HEG->Unfolded Reduces Aggregation Propensity HEG->Stabilized Protein Stabilization

Caption: Mechanism of HEG protein stabilization.

Applications in Research and Drug Development

This compound can be employed in various stages of research and development:

  • Formulation Development: As an excipient in liquid and lyophilized protein formulations to enhance long-term stability and prevent aggregation.

  • Cryopreservation: To protect proteins and enzymes from denaturation during freezing and thawing cycles.

  • Enzyme Assays: To maintain enzyme activity and stability over the course of kinetic experiments.

  • Protein Crystallization: Although larger PEGs are more common, short-chain PEGs can also be used to modulate protein solubility and facilitate crystallization.

Quantitative Data on Protein Stabilization with Short-Chain PEGs

The stabilizing or destabilizing effect of short-chain PEGs can be protein-specific. The following table summarizes representative data on the effects of polyethylene glycols on the thermal stability of various proteins. It is important to note that the effect can vary with PEG size and concentration.

ProteinPEG Molecular WeightConcentrationChange in Melting Temperature (Tm)Reference
RibonucleasePEG 1000Not specifiedDecrease
LysozymePEG 1000Not specifiedDecrease
ChymotrypsinogenPEG 1000Not specifiedDecrease
β-LactoglobulinPEGs (200-1000 Da)10-30%Decrease
B1 domain of protein G (dimer)< 1 kDa200 g/LDestabilizing effect
B1 domain of protein G (dimer)> 1 kDa200 g/LStabilizing effect

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to determine the melting temperature (Tm) of a protein in the presence and absence of this compound. DSC measures the heat capacity of a sample as a function of temperature, providing a direct measure of thermal stability.

Materials:

  • Purified protein of interest

  • This compound (HEG)

  • Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the dialysis buffer at a known concentration (e.g., 1-2 mg/mL).

    • Prepare a stock solution of HEG in the same buffer at a high concentration (e.g., 50% w/v).

    • Prepare the final protein solutions for analysis:

      • Control: Protein solution with buffer.

      • Test: Protein solution with the desired final concentration of HEG (e.g., 1%, 5%, 10% w/v). Ensure the protein concentration is the same in all samples.

    • Dialyze all samples against the same buffer to ensure matched buffer conditions.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the matched buffer (containing the same concentration of HEG as the sample) into the reference cell.

    • Set the DSC parameters:

      • Temperature range: 20°C to 100°C (or a range that encompasses the protein's unfolding transition).

      • Scan rate: 1°C/min.

    • Perform the scan and record the thermogram (heat capacity vs. temperature).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the resulting data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the peak of the transition.

    • Compare the Tm of the protein with and without HEG to assess its stabilizing effect.

DSC Experimental Workflow for Protein Stability cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Protein_sol Protein Solution (1-2 mg/mL in buffer) Mix Mix Protein and HEG to desired concentrations Protein_sol->Mix HEG_sol HEG Stock Solution (e.g., 50% w/v in buffer) HEG_sol->Mix Dialysis Dialyze against matched buffer Mix->Dialysis Load Load Sample and Reference (with matched HEG conc.) Dialysis->Load Scan Perform Temperature Scan (e.g., 20-100°C at 1°C/min) Load->Scan Thermogram Obtain Thermogram (Heat Capacity vs. Temp) Scan->Thermogram Baseline Baseline Subtraction Thermogram->Baseline Fit Fit Data to Model Baseline->Fit Tm Determine Melting Temperature (Tm) Fit->Tm Logical Flow for Protein Stabilization Studies Start Start: Protein of Interest Formulate Formulate with/without HEG at various concentrations Start->Formulate Thermal_Stress Apply Thermal Stress Formulate->Thermal_Stress Aggregation_Analysis Aggregation Analysis (DLS, SEC-MALS) Thermal_Stress->Aggregation_Analysis Conformation_Analysis Conformational Stability (DSC, CD Spectroscopy) Thermal_Stress->Conformation_Analysis Activity_Assay Enzyme Activity Assay (if applicable) Thermal_Stress->Activity_Assay Data_Analysis Data Analysis and Comparison Aggregation_Analysis->Data_Analysis Conformation_Analysis->Data_Analysis Activity_Assay->Data_Analysis Conclusion Conclusion on HEG's Stabilizing Effect Data_Analysis->Conclusion

References

Application of Heptaethylene Glycol in Antibody-Drug Conjugates: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of potent cytotoxic drugs to monoclonal antibodies, creating Antibody-Drug Conjugates (ADCs), represents a powerful strategy in targeted cancer therapy. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) moieties have gained prominence due to their ability to enhance the physicochemical properties of the ADC. This document provides detailed application notes and protocols on the use of heptaethylene glycol (PEG7), a discrete and defined PEG linker, in the development of ADCs.

Introduction to this compound (PEG7) in ADCs

This compound is a monodisperse PEG linker consisting of seven ethylene (B1197577) glycol units. Its incorporation into ADC design offers several advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. The hydrophilic nature of the PEG7 linker helps to mitigate this issue, improving the overall solubility and stability of the conjugate.[1]

  • Improved Pharmacokinetics: The PEG moiety can create a hydrophilic shield around the payload, which can reduce immunogenicity and lead to a longer circulation half-life and reduced clearance of the ADC.[1][2] This extended exposure can result in greater accumulation of the ADC in tumor tissues.[3]

  • Defined Spacer Arm: As a discrete entity, this compound provides a precisely defined spacer length between the antibody and the payload. This can be crucial for optimizing the steric hindrance and ensuring efficient interaction of the antibody with its target antigen and subsequent processing of the ADC within the target cell.

  • Reduced Aggregation: By masking the hydrophobicity of the drug, PEG linkers help prevent the formation of ADC aggregates, a significant challenge during manufacturing that can impact efficacy and immunogenicity.[1]

This compound can be incorporated into both cleavable and non-cleavable linkers, providing flexibility in ADC design to suit the specific mechanism of action of the payload and the biological target.

Quantitative Data on ADCs with PEG Linkers

While specific quantitative data for ADCs utilizing a this compound (PEG7) linker is not extensively available in the public domain, the following table summarizes representative data for ADCs with other discrete PEG linkers to illustrate the impact of PEGylation. This data can serve as a benchmark for the expected performance of PEG7-containing ADCs.

ADC ComponentLinker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Model)Pharmacokinetic Parameter (Half-life)Reference
Affibody-MMAEZHER2-SMCC (No PEG)Not Specified~4.5-fold more potentLess effectiveShorter
Affibody-MMAEZHER2-PEG4K-MMAENot SpecifiedReferenceMore effective2.5-fold longer
Affibody-MMAEZHER2-PEG10K-MMAENot Specified~22-fold less potentMost effective11.2-fold longer
RS7-MMAEDipeptide Linker4 and 8Not SpecifiedNot SpecifiedNot Specified
RS7-MMAEDipeptide-mPEG24 Linker4 and 8Not SpecifiedEnhanced tumor suppressionProlonged

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, conjugation, and characterization of ADCs utilizing a this compound-based linker, specifically focusing on the use of a Propargyl-PEG7-acid linker for click chemistry applications.

Synthesis of a Drug-Propargyl-PEG7-acid Conjugate

This protocol describes the conjugation of a drug molecule containing a suitable functional group (e.g., an amine) to the carboxylic acid moiety of the Propargyl-PEG7-acid linker.

Materials:

  • Propargyl-PEG7-acid

  • Drug molecule with a primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Propargyl-PEG7-acid:

    • Dissolve Propargyl-PEG7-acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.

    • Add the activated Propargyl-PEG7-NHS ester solution dropwise to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure Drug-Propargyl-PEG7-acid conjugate.

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) as detailed in the characterization section below.

ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the Drug-Propargyl-PEG7-acid to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-Propargyl-PEG7-acid conjugate dissolved in an organic solvent (e.g., DMSO)

  • Copper (II) Sulfate (CuSO₄) stock solution (100 mM in ultrapure water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in ultrapure water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in ultrapure water, freshly prepared)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Catalyst Preparation:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-modified antibody solution with the Drug-Propargyl-PEG7-acid solution. A molar excess of the drug-linker (e.g., 5-10 equivalents per azide (B81097) site) is typically used.

    • Add the pre-formed Cu(I)/THPTA complex to the antibody/drug-linker mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the ADC from unreacted drug-linker and catalyst components using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

Characterization of the this compound ADC

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HIC Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • HIC Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with HIC Buffer A.

  • Inject 10-50 µg of the purified ADC onto the column.

  • Elute the ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes at a flow rate of 0.5-1.0 mL/min.

  • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

This assay determines the potency of the ADC on cancer cell lines.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

  • Remove the existing medium from the cells and add the diluted test articles.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the concentration for each test article.

    • Determine the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.

This study evaluates the anti-tumor activity of the ADC in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells that express the target antigen

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Implant the tumor cells subcutaneously into the flanks of the mice.

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups.

  • Administer the ADC, vehicle, and control articles via an appropriate route (e.g., intravenous injection).

  • Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue the study until the tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Analyze the statistical significance of the differences in tumor growth between the treatment groups.

Visualizations

Signaling Pathway: General ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Tumor Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization & Evaluation Linker_Drug 1. Drug-Linker Synthesis (e.g., Drug-Propargyl-PEG7) Conjugation 3. ADC Conjugation (Click Chemistry) Linker_Drug->Conjugation Antibody_Mod 2. Antibody Modification (e.g., Azide Installation) Antibody_Mod->Conjugation Purification 4. Purification (SEC) Conjugation->Purification DAR 5. DAR Analysis (HIC) Purification->DAR InVitro 6. In Vitro Cytotoxicity (Cell-based Assays) DAR->InVitro InVivo 7. In Vivo Efficacy (Xenograft Model) InVitro->InVivo PK 8. Pharmacokinetics InVivo->PK Linker_Types cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC Antibody-Drug Conjugate Cleavable_Mechanism Payload release triggered by intracellular environment (e.g., enzymes, pH) ADC->Cleavable_Mechanism incorporates NonCleavable_Mechanism Payload released after antibody degradation in lysosome ADC->NonCleavable_Mechanism incorporates Bystander_Effect Potential for Bystander Killing Cleavable_Mechanism->Bystander_Effect Improved_Stability Generally higher plasma stability NonCleavable_Mechanism->Improved_Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Heptaethylene Glycol (HEG) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of heptaethylene glycol (HEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of HEG derivatives?

A1: The primary challenges in synthesizing HEG derivatives include:

  • Achieving Monodispersity: Ensuring the HEG chain length is uniform and avoiding a distribution of longer and shorter PEG contaminants.

  • Controlling Stoichiometry: Precise control over reactant ratios is crucial to prevent the formation of di-substituted or unreacted starting materials.

  • Side Reactions: The Williamson ether synthesis, a common method for building the ether linkages, can be prone to elimination side reactions, especially with secondary halides.

  • Protecting Group Manipulation: The introduction and removal of protecting groups to achieve site-specific functionalization can be complex and may lead to side products if not optimized.

  • Low Reaction Yields: Incomplete reactions are a frequent issue, leading to difficulties in purifying the desired product from unreacted starting materials.

Q2: What are the typical impurities found in HEG synthesis, and how can they be removed?

A2: Common impurities include shorter and longer PEG oligomers, unreacted starting materials, and byproducts from side reactions. Dethylene glycol (DEG) and ethylene (B1197577) glycol (EG) are also potential process-related impurities. Purification strategies are outlined in the troubleshooting guide below and often involve a combination of techniques.

Q3: Which analytical techniques are recommended for characterizing HEG derivatives?

A3: A combination of analytical methods is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, determine the degree of functionalization, and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product. Both reverse-phase and size-exclusion chromatography (SEC) can be employed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and assess polydispersity.

Troubleshooting Guides

Synthesis Troubleshooting

Problem 1: Low or no yield in Williamson ether synthesis of an HEG derivative.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Deprotonation of the Alcohol Use a stronger base (e.g., NaH instead of NaOH or KOH). Ensure anhydrous reaction conditions as water will quench the base.
Poor Leaving Group Convert the hydroxyl group of the electrophile to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).
Steric Hindrance If using a secondary halide, expect lower yields due to competing E2 elimination. Whenever possible, design the synthesis so that the less sterically hindered partner is the electrophile.
Low Reaction Temperature While starting the reaction at a lower temperature (e.g., 0 °C) is good practice to control the initial exotherm, the reaction may require heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Insufficient Reaction Time Williamson ether syntheses can be slow. Ensure the reaction has been allowed to proceed for an adequate amount of time (monitor by TLC or LC-MS).

Problem 2: Formation of significant side products.

  • Possible Causes & Solutions:

CauseRecommended Solution
Elimination (E2) Side Reaction This is common with secondary halides. Use a less sterically hindered halide if possible. Employ a less-hindered base.
Di-substitution of a Diol When functionalizing a diol, use a limiting amount of the electrophile and add it slowly to the reaction mixture to favor mono-substitution. The use of a protecting group on one of the hydroxyls is the most reliable method.
Over-oxidation of an Alcohol If oxidizing a terminal alcohol to an aldehyde or carboxylic acid, use mild and selective oxidizing agents (e.g., PCC for aldehydes, TEMPO for carboxylic acids) and carefully control the reaction temperature.
Purification Troubleshooting

Problem 3: Difficulty in separating the desired HEG derivative from unreacted starting HEG by column chromatography.

  • Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity The functionalization may not have altered the polarity of the HEG derivative sufficiently for good separation on silica (B1680970) gel.
Solvent System Optimization: Experiment with different solvent systems. A common and effective eluent for PEG derivatives is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and separation.
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a bonded phase (e.g., C18 for reverse-phase chromatography). Polystyrene-divinylbenzene beads can also be effective for preparative purification of PEG derivatives.

Problem 4: The purified HEG derivative is a viscous oil and is difficult to handle.

  • Possible Causes & Solutions:

CauseRecommended Solution
Amorphous Nature of PEGs Shorter PEG derivatives like HEG are often oils or low-melting solids.
Recrystallization/Precipitation: If the derivative is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/hexane) can yield a crystalline, easier-to-handle solid. For amorphous solids or oils, precipitation by adding a non-solvent (e.g., diethyl ether) to a solution of the product can be effective.
Lyophilization: If the product is water-soluble, lyophilization (freeze-drying) can yield a fluffy, solid powder.

Experimental Protocols

Protocol 1: Synthesis of this compound Monotosylate

This protocol describes the conversion of one of the terminal hydroxyl groups of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

  • Materials: this compound (1 equivalent), p-toluenesulfonyl chloride (TsCl, 1.1 equivalents), triethylamine (TEA, 1.2 equivalents), dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TEA, followed by the dropwise addition of a solution of TsCl in anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM.

Protocol 2: Purification of an Amine-Terminated HEG Derivative by Precipitation

This protocol is for the purification of a moderately polar, amine-terminated HEG derivative from non-polar impurities.

  • Materials: Crude amine-terminated HEG derivative, dichloromethane (DCM), diethyl ether (cold).

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, cool a volume of diethyl ether approximately 20 times the volume of the DCM solution to 0 °C in an ice bath.

    • Slowly add the DCM solution of the crude product to the cold, stirring diethyl ether.

    • A precipitate of the purified product should form.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the precipitate by vacuum filtration, washing with a small amount of cold diethyl ether.

    • Dry the purified solid under high vacuum.

Quantitative Data Summary

The following table presents representative yields for common synthetic transformations of HEG derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.

TransformationReactantsProductTypical Yield (%)Purity after Chromatography (%)
Tosylation HEG, TsCl, TEAHEG-OTs85-95>98
Williamson Ether Synthesis HEG-OTs, Sodium methoxideHEG-monomethyl ether70-85>99
Azidation HEG-OTs, Sodium azideHEG-azide>90>98
Reduction of Azide to Amine HEG-azide, H₂, Pd/CHEG-amine>95>99

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis HEG This compound (HEG) HEG_OTs HEG-Tosylate HEG->HEG_OTs Tosylation (TsCl, Base) HEG_Derivative Functionalized HEG Derivative HEG_OTs->HEG_Derivative Nucleophilic Substitution (e.g., R-NH2, Na-OR)

Caption: General workflow for the synthesis of a functionalized HEG derivative.

Purification_Workflow Crude Crude Reaction Mixture Extraction Aqueous Workup/ Extraction Crude->Extraction Column Column Chromatography Extraction->Column Analysis Purity Analysis (HPLC, NMR) Column->Analysis Final_Product Pure HEG Derivative Analysis->Final_Product

Caption: A typical purification workflow for HEG derivatives.

Troubleshooting_Tree Start Low Yield in Williamson Ether Synthesis Check_Base Was the base strong enough and the reaction anhydrous? Start->Check_Base Check_LG Is the leaving group (e.g., -OH) poor? Start->Check_LG Check_Sterics Is the electrophile sterically hindered? Start->Check_Sterics Sol_Base Use a stronger base (e.g., NaH) and ensure dry conditions. Check_Base->Sol_Base No Sol_LG Convert -OH to a better leaving group (e.g., -OTs). Check_LG->Sol_LG Yes Sol_Sterics Redesign synthesis to use a less hindered electrophile. Check_Sterics->Sol_Sterics Yes

Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.

Optimizing reaction conditions for Heptaethylene glycol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for heptaethylene glycol (PEG7) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation?

This compound conjugation is the process of covalently attaching a short, discrete seven-unit polyethylene (B3416737) glycol (PEG) chain to a molecule, typically a protein, peptide, or oligonucleotide. This process, a form of PEGylation, is used to modify the physicochemical properties of the molecule, such as increasing solubility, improving stability, and reducing immunogenicity.[1][2][3]

Q2: What are the most common reactive groups on this compound for conjugation?

The most common reactive groups are N-hydroxysuccinimide (NHS) esters, which target primary amines (like the side chain of lysine (B10760008) residues), and maleimides, which target free sulfhydryl groups (like the side chain of cysteine residues).[4][5] The choice depends on the available functional groups on the target molecule and the desired site of conjugation.

Q3: Why is the pH of the reaction buffer so important?

The pH of the reaction buffer is critical because it dictates the reactivity of both the target functional groups on the protein and the reactive group on the PEG7.

  • For NHS-ester reactions , a pH of 7-9 (optimally 8.3-8.5) is required to ensure that the primary amine groups are deprotonated and thus nucleophilic enough to attack the ester.

  • For maleimide (B117702) reactions , a pH of 7.0-7.5 is ideal. This pH is high enough for the thiol group to be sufficiently reactive but low enough to minimize side reactions with amines.

Q4: How do I remove unreacted this compound after the conjugation reaction?

Due to the significant size difference between the conjugated protein and the small, unreacted PEG7 reagent, size-based separation techniques are highly effective. These include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume and is very effective for resolving the larger conjugate from the smaller unreacted PEG.

  • Dialysis or Diafiltration: Using a membrane with a molecular weight cut-off (MWCO) significantly larger than the PEG7 but smaller than the protein conjugate allows for the diffusion and removal of unreacted PEG.

Q5: Can I store my activated this compound reagent for later use?

It is highly recommended to dissolve the activated this compound (e.g., NHS ester or maleimide) immediately before use. These reactive groups are sensitive to moisture and can hydrolyze over time, becoming non-reactive. Preparing stock solutions for long-term storage is not advised.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound conjugation experiments.

Symptom / Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect Buffer pH: The pH is outside the optimal range for the reactive chemistry, leading to poor reactivity of the target functional groups.Verify the pH of your reaction buffer. For NHS esters, use a pH of 8.3-8.5. For maleimides, use a pH of 7.0-7.5.
Buffer Contains Interfering Substances: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with NHS esters.Exchange the protein into an amine-free buffer like PBS or sodium bicarbonate before starting the reaction.
Inactive PEG Reagent: The activated this compound has hydrolyzed due to moisture.Use a fresh vial of the PEG reagent and ensure it is equilibrated to room temperature before opening to prevent condensation. Dissolve it immediately before use.
Disulfide Bonds in Protein (for Maleimide chemistry): Cysteine residues are forming disulfide bridges and are not available as free thiols to react with the maleimide.Reduce the protein with a reagent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature before adding the PEG-maleimide.
Precipitation/Aggregation of Protein During or After Reaction High Concentration of Organic Solvent: The PEG reagent is often dissolved in DMSO or DMF, and an excess volume can cause protein precipitation.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.
Instability of the Conjugate: The addition of PEG chains may have altered the stability profile of the protein.Perform all reaction and purification steps at a lower temperature (e.g., 4°C). Screen different buffer conditions (e.g., varying ionic strength) to find one that maintains the solubility of the conjugate.
Multiple Conjugations or Lack of Specificity High Molar Excess of PEG: Using a very high ratio of PEG to protein increases the likelihood of multiple PEG chains attaching, especially with amine-reactive chemistry.Optimize the molar ratio of PEG to protein. Start with a 10-20 fold molar excess and titrate down to achieve the desired degree of labeling.
Reaction Time is Too Long: Extended reaction times can lead to side reactions or modification of less accessible sites.Reduce the incubation time. For many NHS ester reactions, 30-60 minutes at room temperature is sufficient.
Unreacted PEG Remains After Purification Inefficient Purification: The chosen purification method may not be providing adequate resolution between the conjugate and the free PEG.For SEC, use a longer column or one with a smaller pore size to improve resolution. A slower flow rate can also help. For dialysis, ensure sufficient buffer volume and dialysis time.
Incomplete Quenching (for NHS esters): The reaction was not properly stopped, allowing residual NHS esters to react during initial purification steps.Add a quenching reagent (e.g., Tris or glycine) in at least a 10-fold molar excess to the PEG reagent and allow it to react for at least one hour before purification.

Quantitative Data Summary

Optimizing your conjugation reaction often requires adjusting several key parameters. The tables below provide recommended starting conditions for the two most common this compound conjugation chemistries.

Table 1: Reaction Conditions for Amine-Reactive this compound (e.g., NHS Ester)

ParameterRecommended RangeNotes
pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity with NHS ester hydrolysis.
Buffer Phosphate, Bicarbonate, HEPESMust be free of primary amines (e.g., no Tris or Glycine).
Molar Ratio (PEG:Protein) 5:1 to 20:1Start with a 20-fold excess and optimize as needed.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Temperature Room Temp (20-25°C) or 4°CRoom temperature is faster; 4°C can be used for sensitive proteins.
Reaction Time 30 - 60 min (Room Temp) / 2 hours (4°C)Longer times can increase hydrolysis of the NHS ester.

Table 2: Reaction Conditions for Thiol-Reactive this compound (e.g., Maleimide)

ParameterRecommended RangeNotes
pH 7.0 - 7.5Ensures thiol reactivity while minimizing reaction with amines.
Buffer Phosphate, Tris, HEPESMust be free of thiol-containing reagents (e.g., DTT).
Molar Ratio (PEG:Protein) 10:1 to 20:1A 10-20 fold excess is a common starting point.
Protein Concentration 1 - 10 mg/mLRecommended for efficient conjugation.
Temperature Room Temp (20-25°C) or 4°C4°C for overnight reactions or for sensitive proteins.
Reaction Time 2 - 4 hours (Room Temp) / Overnight (4°C)Reaction is generally slower than with NHS esters.

Experimental Protocols

Protocol 1: Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of a this compound-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound-NHS Ester (PEG7-NHS)

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 8.3). If not, perform a buffer exchange using a desalting column or dialysis.

  • Prepare PEG7-NHS Solution: Equilibrate the vial of PEG7-NHS to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the volume of the 10 mM PEG7-NHS solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein. The volume of DMSO should not exceed 10% of the total reaction volume.

  • Conjugation Reaction: Add the calculated volume of the PEG7-NHS solution to the stirred protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes.

  • Purification: Remove the unreacted PEG7 and quenching buffer components by size exclusion chromatography or dialysis.

Protocol 2: Conjugation via Maleimide Chemistry

This protocol details the conjugation of a this compound-Maleimide to free sulfhydryl groups (e.g., cysteine residues).

Materials:

  • Protein solution (1-10 mg/mL)

  • This compound-Maleimide (PEG7-Maleimide)

  • Thiol-free, degassed buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., 10 mM TCEP solution)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Buffer Preparation: Prepare the reaction buffer (e.g., PBS, pH 7.2) and degas it by bubbling with nitrogen or argon to prevent re-oxidation of thiols.

  • Protein Reduction (Optional but Recommended): To reduce disulfide bonds, add TCEP to the protein solution to a final concentration of 1-5 mM (a 10-100 fold molar excess over the protein's cysteine content). Incubate for 30 minutes at room temperature.

  • Prepare PEG7-Maleimide Solution: Equilibrate the vial of PEG7-Maleimide to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the volume of the 10 mM PEG7-Maleimide solution needed to achieve the desired molar excess (e.g., 20-fold) over the available free thiols on the protein.

  • Conjugation Reaction: Add the calculated volume of the PEG7-Maleimide solution to the protein solution. Flush the vial with an inert gas (e.g., nitrogen) before sealing.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the conjugated protein from unreacted PEG7-Maleimide and reducing agents using size exclusion chromatography or dialysis against the degassed buffer.

Visualized Workflows

The following diagrams illustrate the general workflow for this compound conjugation and a decision tree for troubleshooting common issues.

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis p1 Protein/Peptide Solution p2 Buffer Exchange (if needed) p1->p2 r1 Add PEG7 to Protein Solution p2->r1 p3 Prepare Activated PEG7 Solution p3->r1 r2 Incubate (Time & Temp) r1->r2 r3 Quench Reaction (for NHS ester) r2->r3 u1 Purify Conjugate (SEC or Dialysis) r3->u1 u2 Characterize (SDS-PAGE, MS) u1->u2

General workflow for this compound conjugation.

G start Low or No Conjugation Efficiency? q_buffer Is the buffer correct? start->q_buffer Yes a_buffer_no Use amine-free buffer (pH 8.3-8.5) for NHS or thiol-free buffer (pH 7.0-7.5) for maleimide. q_buffer->a_buffer_no No a_buffer_yes Check PEG reagent activity. q_buffer->a_buffer_yes Yes a_reagent_no Use fresh, unhydrolyzed PEG reagent. a_buffer_yes->a_reagent_no Inactive a_reagent_yes Check protein functional groups. a_buffer_yes->a_reagent_yes Active a_protein_no For maleimide, reduce disulfide bonds with TCEP. For NHS, ensure sufficient primary amines. a_reagent_yes->a_protein_no Unavailable a_protein_yes Optimize molar ratio and reaction time. a_reagent_yes->a_protein_yes Available

Troubleshooting decision tree for low conjugation yield.

References

Troubleshooting low yield in Heptaethylene glycol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of heptaethylene glycol (HEG).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound (HEG) functionalization?

Low yields in HEG functionalization can stem from several factors:

  • Incomplete Reactions: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate activation of the hydroxyl groups.

  • Side Reactions: Competing reactions, such as the formation of di-substituted products when mono-substitution is desired, can significantly reduce the yield of the target molecule. The use of protecting groups can mitigate this.[1][2][3]

  • Sub-optimal Reagents and Solvents: The purity of HEG, activating agents, and solvents is crucial. Moisture in solvents or reagents can quench activating agents and lead to lower yields.

  • Purification Losses: HEG and its derivatives are often polar and flexible molecules, which can make purification challenging. Significant product loss can occur during column chromatography or extraction steps.[4]

  • Degradation: Although generally stable, HEG can be sensitive to certain harsh reaction conditions, such as strong acids or high temperatures, which might lead to degradation.

Q2: How can I improve the selectivity for mono-functionalization of this compound?

Achieving mono-functionalization and avoiding di-substitution is a common challenge. Here are some strategies:

  • Use of a Large Excess of HEG: Employing a significant molar excess of this compound relative to the activating agent can statistically favor mono-substitution.

  • Protecting Groups: The most robust method is to use a protecting group to cap one of the hydroxyl groups of HEG before proceeding with the functionalization of the other. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.[1] The choice of protecting group will depend on the subsequent reaction conditions.

  • Controlled Addition of Reagents: Slow, dropwise addition of the limiting reagent (the functional group to be added) to a solution of HEG can help to minimize di-substitution.

Q3: What are the best practices for purifying functionalized this compound?

The purification of oligoethylene glycol derivatives can be complex due to their physical properties. Here are some recommended techniques:

  • Silica (B1680970) Gel Column Chromatography: This is a widely used method. However, tailing or streaking of polar OEG compounds is a common issue. To mitigate this, consider the following:

    • Solvent System Optimization: Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of dichloromethane (B109758) and methanol.

    • Deactivation of Silica Gel: The acidic nature of silica can lead to strong interactions. Pre-treating the silica with a small amount of triethylamine (B128534) in the eluent can help.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica before loading it onto the column can lead to sharper bands.

  • Liquid-Liquid Extraction: This is useful for initial workup to remove highly polar or non-polar impurities but is generally not sufficient for separating structurally similar compounds like mono- and di-substituted products.

  • Preparative HPLC: Offers high resolution for difficult separations but is more expensive and time-consuming for larger scales.

  • Complexation with Salts: For some PEG derivatives, complexation with salts like MgCl2 can induce precipitation, allowing for purification by filtration.

Troubleshooting Guide

Issue 1: Low Yield in Tosylation of this compound

Symptoms:

  • TLC analysis shows a significant amount of unreacted HEG.

  • The isolated yield of the desired HEG-tosylate is below expectations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Base Use a sufficient excess of a suitable base like pyridine (B92270) or triethylamine to neutralize the HCl generated during the reaction.
Moisture Contamination Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature The reaction should typically be carried out at low temperatures (e.g., 0 °C) to minimize side reactions.
Insufficient Reaction Time Monitor the reaction progress by TLC. If the reaction stalls, consider allowing it to stir for a longer period at a controlled temperature.
Poor Quality Tosyl Chloride Use freshly purchased or purified tosyl chloride. Old reagents may have hydrolyzed.
Issue 2: Incomplete Esterification Reaction

Symptoms:

  • NMR or IR analysis of the crude product shows the presence of unreacted HEG and carboxylic acid.

  • Low isolated yield of the HEG-ester.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Coupling Agent Use a reliable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine), or EDC·HCl with NHS.
Stoichiometry Imbalance Ensure the correct molar ratios of HEG, carboxylic acid, and coupling agents are used. A slight excess of the carboxylic acid and coupling agent may be necessary.
Unfavorable Reaction Conditions Optimize the solvent (e.g., anhydrous DCM or DMF) and temperature. Some esterifications may require gentle heating.
Steric Hindrance If the carboxylic acid or HEG derivative is sterically hindered, the reaction may be sluggish. Consider using a less hindered activating agent or a different synthetic route.

Experimental Protocols

General Protocol for Tosylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water or dilute HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Purification Techniques for Oligoethylene Glycol Derivatives

Purification TechniqueTypical PurityTypical YieldKey Considerations
Silica Gel Column Chromatography >95%60-90%Highly dependent on the separation of impurities on TLC.
Recrystallization >99%50-80%Only applicable to solid compounds; can be very effective for removing minor impurities.
Liquid-Liquid Extraction Variable>90%Primarily for initial workup to remove highly polar or non-polar impurities.
Preparative HPLC >98%40-70%High resolution for difficult separations, but more costly and time-consuming for large-scale purifications.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in HEG Functionalization Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Prevalent? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check reagent stoichiometry IncompleteReaction->OptimizeConditions Yes PurificationIssues Significant Purification Loss? SideReactions->PurificationIssues No ProtectingGroups Consider Protecting Groups for Mono-functionalization SideReactions->ProtectingGroups Yes ImprovePurification Refine Purification Protocol: - Optimize chromatography solvent system - Use dry loading technique - Consider alternative methods (e.g., HPLC) PurificationIssues->ImprovePurification Yes CheckReagents Verify Reagent and Solvent Quality: - Use anhydrous solvents - Check purity of starting materials PurificationIssues->CheckReagents No CheckReagents->Start Re-run Experiment

Caption: A flowchart for troubleshooting low yield in HEG functionalization.

HEG_Functionalization_Workflow General Workflow for HEG Functionalization Start Start: this compound (HEG) Protection Optional: Protection of one hydroxyl group Start->Protection Activation Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Activation For di-functionalization Protection->Activation Functionalization Nucleophilic Substitution or Esterification Activation->Functionalization Deprotection Optional: Deprotection Functionalization->Deprotection Purification Purification (Chromatography, Extraction, etc.) Functionalization->Purification If no protection used Deprotection->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: A general experimental workflow for the functionalization of HEG.

References

Technical Support Center: Enhancing Protein Stability with Heptaethylene Glycol (PEG7) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the stability of PEGylated proteins using Heptaethylene glycol (PEG7) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful protein conjugation and enhance protein stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a short linker like this compound (PEG7) for protein PEGylation?

Short PEG linkers, such as this compound (PEG7), offer several advantages in protein PEGylation. Their hydrophilic nature can improve the solubility of the resulting conjugate.[1][2] The defined, discrete length of PEG7 linkers ensures homogeneity of the final PEGylated protein product, which is a significant advantage over traditional polydisperse PEG reagents.[3] While longer PEG chains are known to provide a greater steric shield, which can decrease immunogenicity and protect against proteolytic degradation, shorter linkers may be advantageous where minimal alteration of the protein's hydrodynamic size is desired.[4][5]

Q2: How does the length of the PEG linker influence the stability of the PEGylated protein?

The length of the PEG chain is a critical parameter that can significantly impact the stability of the conjugated protein. While PEGylation, in general, can enhance protein stability, the optimal PEG length is protein-dependent. Longer PEG chains can offer greater protection against proteolysis and reduce aggregation by providing a larger steric shield. However, in some cases, the conjugation of PEG, regardless of its length, may not significantly alter the thermodynamic stability of the protein but can inhibit heat-induced aggregation. Shorter PEGs, like PEG7, are often chosen to minimize potential interference with the protein's biological activity while still providing some stability benefits.

Q3: What are the main causes of protein aggregation during PEGylation with short linkers like PEG7, and how can it be prevented?

Protein aggregation during PEGylation with short linkers like this compound (PEG7) can be attributed to several factors:

  • Intermolecular Cross-linking: If a bifunctional PEG linker is used, it can connect multiple protein molecules, leading to aggregation.

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and solubility, potentially exposing hydrophobic regions that promote aggregation.

To prevent aggregation, consider the following strategies:

  • Optimize Reaction Conditions: Conduct small-scale screening experiments to determine the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature.

  • Control Reaction Rate: Performing the reaction at a lower temperature (e.g., 4°C) or adding the activated PEG reagent in aliquots can favor intramolecular modification.

  • Use Stabilizing Excipients: Additives like sucrose, arginine, or non-ionic surfactants (e.g., Polysorbate 20) to the reaction buffer can help suppress aggregation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the conjugation of proteins with this compound (PEG7) linkers.

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Inactive PEG7-NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze.Use fresh, high-quality PEG7-NHS ester and dissolve it in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions for long-term storage.
Suboptimal Reaction pH: The reaction between NHS esters and primary amines is most efficient at a slightly basic pH (7-9).Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and has a pH in the optimal range. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a common choice.
Insufficient Molar Excess of PEG7 Linker: The ratio of linker to protein is too low.Increase the molar excess of the PEG7-NHS ester. A 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.
Protein Aggregation During or After Conjugation High Protein Concentration: Promotes intermolecular interactions.Reduce the protein concentration during the reaction. If a high final concentration is required, consider concentrating the protein after PEGylation and purification.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be destabilizing the protein.Screen different buffer conditions to find the optimal environment for your protein's stability during conjugation.
Formation of Intermolecular Cross-links: If using a di-functionalized PEG linker.If aggregation persists, consider using a monofunctional PEG7 linker to avoid cross-linking.
Heterogeneous Product Mixture Multiple Reaction Sites: PEGylation occurs at various lysine (B10760008) residues and the N-terminus, leading to a mixture of species with different degrees of labeling.Optimize the PEG7-to-protein molar ratio to control the degree of labeling. Lower ratios will favor mono-PEGylation.
Polydispersity of the PEG linker: Not applicable for discrete PEG7 linkers but a common issue with traditional PEG polymers.One of the advantages of using a defined linker like PEG7 is the homogeneity of the starting material.
Difficulty in Characterizing the Conjugate Broad Peaks in Mass Spectrometry: The heterogeneity of PEGylated proteins can lead to complex mass spectra.Use high-resolution mass spectrometry techniques like MALDI-TOF or ESI-Q-TOF for accurate mass determination. The use of charge-stripping agents can simplify ESI spectra.
Overlapping Peaks in Chromatography: Different PEGylated species may not be well-resolved.Employ high-resolution analytical techniques such as ion-exchange chromatography or size-exclusion chromatography (SEC) to separate different PEGylated forms.

Data Presentation

The following table summarizes the impact of PEG linker length on protein stability, based on available literature. While specific quantitative data for this compound (PEG7) is limited, the general trends provide valuable insights.

Parameter Short PEG Linkers (e.g., PEG7) Long PEG Linkers (e.g., > PEG12) References
Thermal Stability (Tm) May have a neutral or modest stabilizing effect. The primary benefit is often in preventing aggregation upon thermal stress.Generally leads to a more significant increase in thermal stability due to a larger hydration shell and steric hindrance.
Proteolytic Stability Offers some protection against enzymatic degradation, but the effect may be less pronounced compared to longer linkers.Provides a significant steric shield that effectively protects the protein from proteolytic enzymes.
Aggregation Propensity Can effectively reduce heat-induced aggregation by increasing the hydrophilicity of the protein surface.Highly effective at preventing aggregation due to the large hydrodynamic radius and steric hindrance.
Biological Activity Generally has a lower impact on biological activity due to the smaller size, minimizing interference with active sites.May lead to a greater reduction in biological activity due to steric hindrance, depending on the conjugation site.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound-NHS Ester (PEG7-NHS)

This protocol describes the conjugation of a protein with a pre-activated this compound N-hydroxysuccinimide ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester (PEG7-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • PEG7-NHS Ester Solution Preparation:

    • Allow the PEG7-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG7-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG7-NHS ester solution to the protein solution. A 10-20 fold molar excess is a common starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted PEG7-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG7 linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry (MALDI-TOF or ESI-Q-TOF).

Protocol 2: Characterization of PEG7-Protein Conjugate Stability by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to assess the thermal stability of proteins by measuring the heat changes that occur during thermal denaturation.

Materials:

  • Purified PEG7-protein conjugate

  • Unmodified protein (control)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • DSC instrument

Procedure:

  • Sample Preparation:

    • Dialyze both the PEG7-protein conjugate and the unmodified protein against the same buffer to ensure identical buffer conditions.

    • Adjust the concentration of both samples to be within the optimal range for the DSC instrument (typically 0.1-2 mg/mL).

  • DSC Analysis:

    • Load the protein sample and the matched buffer (as a reference) into the DSC cells.

    • Set the instrument to scan over a temperature range that encompasses the unfolding transition of the protein (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the excess heat capacity curve.

    • Determine the melting temperature (Tm), which is the temperature at the peak of the unfolding transition.

    • Compare the Tm of the PEG7-protein conjugate to that of the unmodified protein. An increase in Tm indicates enhanced thermal stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG7-NHS Protein->Mix PEG7_NHS PEG7-NHS in Anhydrous DMSO/DMF PEG7_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS, DSC) Purify->Characterize Stable_Conjugate Stable PEG7-Protein Conjugate Characterize->Stable_Conjugate

Caption: Workflow for PEG7-Protein Conjugation.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_aggregation Solutions for Aggregation cluster_solutions_heterogeneity Solutions for Heterogeneity Start PEGylation Experiment Problem Problem Encountered? Start->Problem Low_Yield Low Conjugation Yield Problem->Low_Yield Yes Aggregation Protein Aggregation Problem->Aggregation Yes Heterogeneity Heterogeneous Product Problem->Heterogeneity Yes Success Successful Conjugation Problem->Success No Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Optimize_pH Optimize Reaction pH Low_Yield->Optimize_pH Increase_Molar_Ratio Increase Molar Ratio Low_Yield->Increase_Molar_Ratio Lower_Concentration Lower Protein Conc. Aggregation->Lower_Concentration Optimize_Buffer Optimize Buffer Aggregation->Optimize_Buffer Add_Excipients Add Stabilizers Aggregation->Add_Excipients Control_Molar_Ratio Control Molar Ratio Heterogeneity->Control_Molar_Ratio Purification Improve Purification Heterogeneity->Purification

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Purification of Reaction Mixtures Containing Heptaethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed methods for removing unreacted heptaethylene glycol (HEG) from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most common methods for removing unreacted this compound leverage its high polarity and water solubility. These techniques include:

  • Liquid-Liquid Extraction: Utilizing the high water solubility of HEG to extract it from an organic solvent containing the desired product.

  • Precipitation/Crystallization: Precipitating either the desired product from the reaction mixture or the HEG itself by adding an anti-solvent.

  • Flash Column Chromatography: Separating HEG from the product based on differences in polarity using a stationary phase like silica (B1680970) gel.

  • High-Vacuum Distillation: Removing HEG by distillation under reduced pressure, suitable for non-volatile target compounds.

  • Adsorption: Using a solid adsorbent to selectively bind HEG.

Q2: My product is also polar and has some water solubility. How can I effectively use liquid-liquid extraction?

A2: This is a common challenge. To enhance the separation:

  • Solvent Selection: Choose an organic solvent in which your product has good solubility but is immiscible with water, such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Salting Out: Add a saturated solution of an inorganic salt (e.g., NaCl, brine) to the aqueous phase. This decreases the solubility of organic compounds in the aqueous layer, pushing your product into the organic phase while retaining the highly polar HEG in the aqueous layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient at recovering the product than a single extraction with a large volume. A series of five extractions is a good starting point.

  • Back-Extraction: After the initial separation, you can "back-extract" the combined organic layers with fresh brine to remove any remaining HEG.

Q3: I am trying to precipitate my non-polar product, but it remains oily. What can I do?

A3: Oiling out can occur if the supersaturation is too high or if the temperature is not optimal. Try the following:

  • Slow Addition of Anti-solvent: Add the anti-solvent (e.g., cold water or a non-polar organic solvent) very slowly while vigorously stirring the reaction mixture.

  • Temperature Control: Cool the reaction mixture in an ice bath before and during the addition of the anti-solvent.

  • Seeding: Add a small crystal of the pure product to the mixture to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Solvent System Modification: If the above methods fail, consider dissolving the oily residue in a minimal amount of a good solvent and then attempting the precipitation again with a different anti-solvent system.

Q4: this compound seems to co-elute with my product during silica gel chromatography. How can I improve the separation?

A4: Co-elution of polar compounds is a frequent issue in normal-phase chromatography. To improve separation:

  • Solvent System Optimization: Use a less polar mobile phase to increase the retention of both your product and HEG on the silica gel. A shallow gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can then be used to selectively elute your product.

  • Dry Loading: Adsorb your crude sample onto a small amount of silica gel before loading it onto the column. This often results in sharper bands and better separation compared to liquid loading, especially for highly polar samples.

  • Alternative Stationary Phases: Consider using a different stationary phase. Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be effective, as the polar HEG will elute very quickly. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating very polar compounds.

Troubleshooting Guides

Liquid-Liquid Extraction
Issue Possible Cause Troubleshooting Steps
Emulsion Formation Vigorous shaking; presence of surfactants.- Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine to the separatory funnel. - Filter the mixture through a pad of Celite or glass wool.
Poor Separation of Layers Densities of the organic and aqueous phases are too similar.- Add a solvent with a different density to the organic phase (e.g., hexane (B92381) to decrease density, or carbon tetrachloride to increase it - use with caution). - Add brine to the aqueous phase to increase its density.
Product Remains in Aqueous Layer Product has significant water solubility.- Use the "salting out" technique by adding saturated NaCl solution. - Increase the number of extractions with the organic solvent. - Use a different, more effective organic solvent for your product.
Precipitation
Issue Possible Cause Troubleshooting Steps
No Precipitation Occurs Solution is not supersaturated; product is too soluble in the solvent system.- Add more anti-solvent. - Reduce the temperature of the mixture. - Concentrate the solution by removing some of the solvent before adding the anti-solvent. - Try a different anti-solvent.
Product Precipitates as an Oil High degree of supersaturation; insufficient nucleation sites.- Add the anti-solvent more slowly with vigorous stirring. - Cool the solution before and during anti-solvent addition. - Use seeding or scratch the flask to induce crystallization.
This compound Co-precipitates HEG is not sufficiently soluble in the chosen solvent/anti-solvent mixture.- Choose an anti-solvent in which HEG is highly soluble. - Wash the precipitate with a cold solvent in which the product is insoluble but HEG is soluble.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for separating a water-insoluble or sparingly soluble organic product from the water-soluble this compound.

  • Dissolution: Dissolve the reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the product.

  • Transfer: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. Drain the aqueous layer (the lower layer if using dichloromethane, the upper layer if using ethyl acetate).

  • Repeat: Repeat the aqueous wash (steps 3-5) at least three to five times to ensure complete removal of the this compound. Combining the aqueous washes allows for potential recovery of any water-soluble product.

  • Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Precipitation of this compound

This method is effective when the desired product is soluble in a solvent in which this compound has low solubility, such as cold diethyl ether.[1]

  • Dissolution: If necessary, dissolve the crude reaction mixture in a minimal amount of a solvent in which both the product and HEG are soluble.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Precipitation: While stirring, slowly add cold diethyl ether to the mixture. This compound will precipitate as a white solid.

  • Isolation: Isolate the desired product, which remains in the supernatant, by decanting or filtering the mixture.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Purity Check: Analyze the product for residual HEG using a suitable technique (e.g., NMR, HPLC). If necessary, repeat the precipitation.

Protocol 3: Flash Column Chromatography

This protocol is designed for the separation of a less polar product from the highly polar this compound using normal-phase chromatography.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product).

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Select an appropriately sized silica gel column.

    • Pack the column with silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 95:5 hexane:ethyl acetate).

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • The less polar product should elute before the highly polar this compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the compounds using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₃₀O₈--INVALID-LINK--
Molecular Weight 326.38 g/mol --INVALID-LINK--
Boiling Point 244 °C at 0.6 mmHg--INVALID-LINK--
Predicted Water Solubility 1.55 g/L--INVALID-LINK--
General Solubility Soluble in water, ethanol, and many other organic solvents.--INVALID-LINK--

Table 2: Comparison of Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction Partitioning between immiscible solvents based on solubility.Fast, simple, and scalable.Can be inefficient if the product has some water solubility; may form emulsions.Water-insoluble or sparingly soluble organic products.
Precipitation Differential solubility in a solvent/anti-solvent mixture.Can be very effective for achieving high purity; relatively simple.Finding a suitable solvent system can be challenging; product may "oil out".Products with significantly different solubility profiles from HEG.
Flash Chromatography Separation based on differential adsorption to a stationary phase.High resolution and applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent; may not be cost-effective for large scales.Small to medium scale purifications where high purity is required.
High-Vacuum Distillation Separation based on differences in boiling points.Can be very effective for large-scale purifications; no solvents required.Requires specialized equipment; not suitable for thermally sensitive products.High-boiling or non-volatile products that are stable at elevated temperatures.
Adsorption Selective binding of HEG to a solid support.Can be highly selective; simple filtration to remove the adsorbent.Adsorbent capacity may be limited; may require screening of different adsorbents.Removing residual amounts of HEG after a primary purification step.

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Liquid-Liquid Extraction cluster_end End Products start Reaction Mixture (Product + HEG) dissolve Dissolve in Organic Solvent start->dissolve add_water Add Water & Separate Layers dissolve->add_water repeat_wash Repeat Aqueous Wash (3-5 times) add_water->repeat_wash Organic Layer waste Aqueous Waste (contains HEG) add_water->waste Aqueous Layer brine_wash Wash with Brine repeat_wash->brine_wash dry_concentrate Dry & Concentrate Organic Layer brine_wash->dry_concentrate product Purified Product dry_concentrate->product

Caption: Workflow for Liquid-Liquid Extraction.

experimental_workflow_chromatography cluster_start Start cluster_process Flash Column Chromatography cluster_end End Products start Crude Reaction Mixture dry_load Dry Load onto Silica Gel start->dry_load load_sample Load Sample dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions product Purified Product collect_fractions->product Pure Fractions heg_fraction HEG Fractions collect_fractions->heg_fraction Impure Fractions

Caption: Workflow for Flash Column Chromatography.

References

Optimizing Heptaethylene Glycol (PEG7) Linker Length for Specific Applications: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Heptaethylene glycol (PEG7) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PEG7 linkers in applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a this compound (PEG7) linker in bioconjugation?

A1: A this compound (PEG7) linker is a hydrophilic spacer used to connect two molecules, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.[1][2] Its primary roles are to:

  • Improve Solubility: The hydrophilic nature of the PEG7 linker can enhance the solubility of hydrophobic payloads, reducing the risk of aggregation.[3][4]

  • Modulate Pharmacokinetics: The length and composition of the linker can influence the drug's circulation half-life and biodistribution.[5]

  • Provide Spatial Separation: The linker provides optimal spacing between the two conjugated molecules, which can be critical for maintaining the biological activity of each component and enabling effective ternary complex formation in PROTACs.

Q2: How does the length of a PEG linker, such as PEG7, impact the efficacy of an ADC or PROTAC?

A2: The length of the PEG linker is a critical parameter that can significantly affect the efficacy of a bioconjugate.

  • For ADCs: An optimal linker length ensures that the payload is released efficiently inside the target cell. A linker that is too short may hinder the release of the drug, while a linker that is too long could be more susceptible to premature cleavage in circulation.

  • For PROTACs: The linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An incorrect linker length can lead to steric hindrance or an unfavorable orientation of the proteins, preventing efficient ubiquitination and degradation of the target protein.

Q3: Are there common challenges associated with the synthesis of molecules containing PEG7 linkers?

A3: Yes, challenges during the synthesis of molecules with PEG7 linkers can include:

  • Purification: The hydrophilic and flexible nature of PEG linkers can sometimes make purification by standard chromatographic methods challenging.

  • Reagent Stability: Some reactive functional groups used for conjugation can be sensitive to moisture and may hydrolyze if not handled under anhydrous conditions.

  • Stoichiometry Control: Achieving a precise and consistent drug-to-antibody ratio (DAR) in ADCs or ensuring complete reaction in PROTAC synthesis requires careful control of the stoichiometry of the reactants.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving this compound linkers.

Antibody-Drug Conjugates (ADCs)
Problem Possible Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete conjugation reaction.- Ensure the purity and reactivity of your PEG7 linker and payload. - Optimize reaction conditions such as pH, temperature, and incubation time. - Increase the molar excess of the linker-payload complex during the conjugation reaction.
Inaccurate measurement of DAR.- Use orthogonal methods to confirm your DAR, such as Hydrophobic Interaction Chromatography (HIC) and UV/Vis spectroscopy.
ADC Aggregation High hydrophobicity of the payload.- The PEG7 linker should help mitigate this, but if aggregation persists, consider using a longer or branched PEG linker to further increase hydrophilicity.
High DAR.- Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.
Poor In Vitro Cytotoxicity Inefficient internalization of the ADC.- Confirm that the antibody binds to its target antigen and is internalized by the target cells using an internalization assay.
Inefficient payload release.- The linker may not be effectively cleaved within the cell. If using a cleavable linker, ensure the cleavage mechanism is active in the target cells.
Proteolysis Targeting Chimeras (PROTACs)
Problem Possible Cause Recommended Solution
Low Target Protein Degradation Inefficient ternary complex formation.- The PEG7 linker may be too short or too long for optimal ternary complex formation. Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG9) to find the optimal length.
Poor cell permeability of the PROTAC.- Although PEG linkers can improve solubility, they can also increase the molecule's size and polarity, potentially reducing cell permeability. Modify the PROTAC structure to improve its physicochemical properties.
"Hook Effect" Observed (Decreased degradation at high concentrations) Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.- This is an inherent property of PROTACs. The optimal concentration range for your PROTAC needs to be determined experimentally. Modifying the linker to enhance ternary complex cooperativity can also mitigate the hook effect.
Synthesis or Purification Issues Difficulty in purifying the final PROTAC.- Use appropriate purification techniques such as reversed-phase HPLC. - Consider solid-phase synthesis to simplify purification.
Low reaction yield.- Ensure all reaction steps are performed under optimal conditions (e.g., anhydrous solvents, inert atmosphere). - Confirm the purity of all starting materials.

Data Presentation

While specific quantitative data for this compound (PEG7) linkers is not extensively available in the public domain, the following tables provide illustrative data for ADCs and PROTACs with varying PEG linker lengths to demonstrate the impact of linker length on key performance parameters.

Table 1: Illustrative Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance Rate (mL/hr/kg)Tolerability in Mice (at 50 mg/kg)
PEG2HighNot Tolerated
PEG4ModerateNot Tolerated
PEG8 Low Tolerated
PEG12LowTolerated
PEG24LowTolerated

Note: This data is illustrative and shows a general trend. Clearance rates tend to decrease with increasing PEG linker length, up to a certain point.

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)
BRD4Alkyl Chain25>90
BRD4PEG3 10 >95
BRD4PEG515>95
KRAS G12CAlkyl Chain300~80
KRAS G12CPEG4 100 ~90

Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. Lower DC50 and higher Dmax values indicate better potency. The optimal linker length is target-dependent.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a basic method for determining the average DAR of an ADC.

Materials:

  • ADC sample

  • Unconjugated antibody (control)

  • Free drug-linker (control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm and the wavelength of maximum absorbance for the drug (λmax-drug).

    • Measure the absorbance of the free drug-linker at 280 nm and λmax-drug.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC sample at 280 nm and λmax-drug.

  • Calculate DAR:

    • Use the following equations to solve for the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample:

      • A_280(ADC) = (ε_Ab,280 * [Ab]) + (ε_Drug,280 * [Drug])

      • A_λmax(ADC) = (ε_Ab,λmax * [Ab]) + (ε_Drug,λmax * [Drug])

    • Calculate the average DAR using the formula: DAR = [Drug] / [Ab].

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of an ADC on target cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC sample

  • Control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC and the control antibody in complete culture medium. Add the dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: PROTAC-Induced Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC sample

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specific time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizations

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC Experimental Workflow for Optimization

PROTAC_Workflow Start Start: Design PROTAC Library with Varying PEG7 Linker Lengths Synthesis Solid-Phase or Solution-Phase Synthesis Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization InVitro_Degradation In Vitro Degradation Assay (e.g., Western Blot) Characterization->InVitro_Degradation Determine_DC50_Dmax Determine DC50 and Dmax InVitro_Degradation->Determine_DC50_Dmax Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine_DC50_Dmax->Cytotoxicity Select_Lead Select Lead PROTAC Cytotoxicity->Select_Lead Select_Lead->Start Suboptimal InVivo In Vivo Efficacy Studies in Animal Models Select_Lead->InVivo Optimal DC50/Dmax & acceptable cytotoxicity End End InVivo->End

Caption: A typical experimental workflow for the optimization of a PROTAC with a PEG7 linker.

PROTAC Ternary Complex Formation

PROTAC_Ternary_Complex PROTAC PROTAC Warhead PEG7 Linker E3 Ligase Ligand TargetProtein Target Protein PROTAC:warhead->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3Ligase TernaryComplex Productive Ternary Complex PROTAC->TernaryComplex Facilitates Proximity TargetProtein->TernaryComplex E3Ligase->TernaryComplex

Caption: Formation of a productive ternary complex mediated by a PROTAC with a PEG7 linker.

References

Technical Support Center: Characterization of Heptaethylene Glycol (HEG) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in characterizing Heptaethylene glycol (HEG) and other monodisperse polyethylene (B3416737) glycol (PEG) conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of HEG conjugates.

Question: Why am I seeing poor peak resolution and tailing in my Size-Exclusion Chromatography (SEC) analysis?

Answer: Poor peak shape in SEC is a common issue when analyzing PEGylated molecules and can stem from several factors.[1]

  • Potential Cause 1: Secondary Interactions: The HEG moiety may be interacting with the silica-based stationary phase of the column, causing peak tailing and delayed elution.[1][2]

  • Solution: Modify the mobile phase to disrupt these interactions. Adding organic modifiers, such as isopropanol (B130326) or acetonitrile, can often mitigate hydrophobic interactions.[2] Adjusting the salt concentration of the mobile phase can also help to reduce ionic interactions.

  • Potential Cause 2: Inappropriate Column Pore Size: If the pore size of the SEC column is not suitable for the hydrodynamic volume of your HEG conjugate, it can lead to poor separation from aggregates or unconjugated species.

  • Solution: Select an SEC column with a pore size appropriate for the expected molecular weight of your conjugate. For example, a column with 130Å pores may be suitable for molecules like PEG G-CSF.[1]

  • Potential Cause 3: Sample Aggregation: The conjugate itself may be aggregated, leading to broad or fronting peaks.

  • Solution: Ensure the sample is fully solubilized in the mobile phase before injection. You can also analyze the sample by Dynamic Light Scattering (DLS) to assess its aggregation state prior to the SEC run.

Question: My Mass Spectrometry (MS) data shows broad, difficult-to-interpret peaks. How can I improve the data quality?

Answer: The analysis of HEG or PEG conjugates by mass spectrometry can be challenging due to the nature of the polymer, which can lead to a distribution of molecular weights and multiple charge states, resulting in spectral congestion.

  • Potential Cause 1: Multiple Charge States: Electrospray ionization (ESI) can produce a wide distribution of charge states for large molecules like HEG conjugates, complicating the spectrum.

  • Solution: Use a post-column addition of a charge-reducing agent. Amines like triethylamine (B128534) (TEA) or diethylmethylamine (DEMA) can be infused into the LC flow before it enters the mass spectrometer. This simplifies the spectrum by reducing the number of charge states.

  • Potential Cause 2: Heterogeneity of the Conjugate: Even with a monodisperse HEG, the conjugation reaction can result in a mixture of species with different numbers of HEG units attached (degree of conjugation). This inherent heterogeneity contributes to peak broadening.

  • Solution for MALDI-TOF: Optimize the matrix and spotting technique. For proteins, sinapinic acid is a common matrix, while α-cyano-4-hydroxycinnamic acid (CHCA) may be better for smaller peptides. Careful optimization of the laser power is also critical to achieve a good signal-to-noise ratio without causing fragmentation.

  • Solution for ESI-MS: High-resolution mass spectrometry is crucial for resolving different conjugated species. Coupled with advanced deconvolution software, it can help determine the distribution of species and the average degree of conjugation.

  • Potential Cause 3: PEG Contamination: Polyethylene glycol is a common contaminant in labs and can interfere with your analysis, often appearing as a series of peaks separated by 44 Da.

  • Solution: Ensure all glassware, solvents, and system components are thoroughly cleaned and free of detergents or other sources of PEG. Running a blank and checking for the characteristic 44 Da repeating unit can confirm contamination.

Question: I am having difficulty accurately determining the degree of conjugation. Which techniques are most suitable?

Answer: Determining the number of HEG molecules attached to your protein or peptide is a critical quality attribute. Several techniques can be used, each with its own advantages.

  • Method 1: Mass Spectrometry (MALDI-TOF or ESI-LC/MS): MS is a direct method that measures the mass shift caused by the attached HEG molecules. By comparing the mass of the conjugate to the unconjugated molecule, the number of HEG units can be calculated. High-resolution MS can often resolve species with different degrees of conjugation.

  • Method 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC-MALS is an absolute technique that can determine the molar mass of the conjugate in solution without relying on column calibration standards. By knowing the molar mass of the protein and the HEG, the stoichiometry of the conjugate can be determined.

  • Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the degree of PEGylation by comparing the integral of a characteristic protein peak to the integral of the repeating methylene (B1212753) (-CH2-CH2-O-) signal from the HEG backbone. It's important to be aware of and correctly assign the 13C satellite peaks that can interfere with accurate integration.

Comparison of Analytical Techniques for HEG Conjugates

Technique Information Provided Advantages Limitations
SEC-MALS Molar Mass, Aggregation, SizeAbsolute measurement, no calibration neededRequires accurate dn/dc values
MALDI-TOF MS Molecular Weight, HeterogeneityFast, tolerant of some buffers/saltsCan have lower resolution for large molecules
ESI-LC/MS Molecular Weight, Conjugation DistributionHigh resolution and accuracySensitive to sample purity and buffer composition
RP-HPLC Purity, Separation of IsomersHigh resolving power for different speciesCan be denaturing for some proteins
1H NMR Degree of Conjugation, Structural InfoQuantitative, provides structural detailsRequires higher sample concentration, complex spectra

Experimental Protocols

Protocol 1: MALDI-TOF MS for Degree of Conjugation Analysis

This protocol provides a general guideline for analyzing HEG-conjugated proteins.

  • Sample Preparation:

    • Prepare a matrix solution. A common choice for proteins is sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA). For smaller HEG-peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be more suitable.

    • Mix the HEG conjugate sample with the matrix solution. The ratio may need to be optimized but a 1:1 ratio is a good starting point.

  • Target Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected conjugate. Linear mode is often preferred for larger molecules.

    • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • Process the raw spectrum to determine the molecular weights of the observed peaks.

    • Calculate the degree of conjugation by subtracting the mass of the unconjugated protein from the mass of the conjugate peaks and dividing by the mass of a single HEG moiety.

Protocol 2: SEC-MALS for Molar Mass and Aggregation Analysis

This protocol describes the characterization of a protein conjugate using SEC-MALS.

  • System Preparation:

    • Connect the SEC column, MALS detector, and differential refractive index (dRI) detector downstream from the HPLC/FPLC system's UV detector.

    • Prepare a fresh, filtered (0.1 µm) mobile phase, such as phosphate-buffered saline (PBS).

    • Flush the entire system and column with the mobile phase overnight at a low flow rate (e.g., 0.5 mL/min) to ensure a stable baseline and remove any particulates.

  • Sample Preparation:

    • Prepare the HEG conjugate sample in the same mobile phase used for the SEC run. A typical concentration is 1-2 mg/mL.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any particulates before injection.

  • Data Acquisition:

    • Inject a sufficient volume of the sample onto the equilibrated SEC column (e.g., 100 µL).

    • Collect data simultaneously from the UV, MALS, and dRI detectors as the sample elutes from the column.

  • Data Analysis:

    • Use the specialized software provided with the MALS detector for analysis.

    • Define the elution peaks of interest in the chromatogram.

    • The software will use the signals from the MALS and dRI detectors, along with the known protein concentration, to calculate the absolute molar mass across each elution peak.

    • The presence of peaks eluting earlier than the main monomer peak is indicative of aggregation. The calculated molar mass of these peaks will confirm their oligomeric state.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for HEG-Conjugate Characterization cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Data Interpretation Sample HEG-Conjugate Sample Purification Purification (e.g., SEC, Dialysis) Sample->Purification QC Concentration & Purity (UV-Vis, SDS-PAGE) Purification->QC SEC_MALS SEC-MALS QC->SEC_MALS Size & Aggregation MS Mass Spectrometry (MALDI or ESI-LC/MS) QC->MS Mass & Heterogeneity Data_Analysis Comprehensive Analysis SEC_MALS->Data_Analysis MS->Data_Analysis HPLC RP-HPLC / HIC HPLC->Data_Analysis NMR NMR Spectroscopy NMR->Data_Analysis Data_Analysis->HPLC Further Purity/ Isomer Analysis Data_Analysis->NMR Confirm Structure/ Conjugation Site Report Characterization Report Data_Analysis->Report

Caption: General workflow for HEG-conjugate characterization.

Troubleshooting_MS Figure 2. Troubleshooting Logic for Poor MS Data of HEG-Conjugates Start Poor MS Signal or Uninterpretable Spectrum Q1 Is the spectrum overly complex with many charge states? Start->Q1 A1_Yes Add post-column amine (e.g., TEA) to reduce charge states Q1->A1_Yes Yes Q2 Are there repeating peaks separated by 44 Da? Q1->Q2 No A1_Yes->Q2 A2_Yes Suspect PEG contamination. Clean system, use fresh LC/MS grade solvents. Q2->A2_Yes Yes Q3 Is the signal-to-noise ratio low? Q2->Q3 No A2_Yes->Q3 A3_Yes_MALDI MALDI: Optimize matrix/ sample prep and laser power. Q3->A3_Yes_MALDI Yes A3_Yes_ESI ESI: Check sample concentration, spray stability, and MS tune. Q3->A3_Yes_ESI Yes End Improved Data Quality Q3->End No A3_Yes_MALDI->End A3_Yes_ESI->End

Caption: Troubleshooting logic for poor MS data of HEG-conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to characterize my purified HEG conjugate? A: A combination of UV-Vis spectroscopy to determine protein concentration and SDS-PAGE to get a preliminary assessment of purity and molecular weight shift is a good first step. Following this, Size-Exclusion Chromatography (ideally with MALS detection) is highly recommended to assess the aggregation state and molar mass of the conjugate.

Q2: How can I quantify the amount of free, unconjugated HEG in my sample? A: Quantifying residual PEGylation reagents can be challenging as they often lack a UV chromophore. Techniques like HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, as they do not require the analyte to have a chromophore. Alternatively, if the HEG reagent has a unique functional group, NMR could potentially be used for quantification.

Q3: My HEG is monodisperse. Why do my analytical results still show heterogeneity? A: Even with a perfectly defined, monodisperse HEG reagent, heterogeneity arises from the conjugation process itself. The reaction can result in a distribution of products where the protein is conjugated with one, two, three, or more HEG molecules. Furthermore, conjugation can occur at different sites on the protein (e.g., different lysine (B10760008) residues), creating positional isomers. This product-related heterogeneity is a key attribute to characterize.

Q4: Can I use SEC to determine the molecular weight of my HEG conjugate? A: Standard analytical SEC, which relies on a calibration curve of globular protein standards, will provide an incorrect molecular weight for HEG conjugates. This is because the hydrodynamic radius of a PEGylated protein is significantly larger than that of an unconjugated protein of the same mass. For accurate molecular weight determination, SEC must be coupled with a MALS detector (SEC-MALS), which is an absolute method that does not depend on elution volume.

Q5: What is the difference between Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase (RP-HPLC) for analyzing HEG conjugates? A: Both techniques separate molecules based on hydrophobicity. However, HIC uses a less hydrophobic stationary phase and more aqueous mobile phases (high salt to low salt gradients), making it a non-denaturing technique suitable for analyzing the drug-to-antibody ratio (DAR) in antibody-drug conjugates while preserving the protein's structure. RP-HPLC uses more hydrophobic stationary phases (like C4, C8, or C18) and organic solvents (like acetonitrile), which are often denaturing to proteins but can provide very high resolution for separating different conjugated species.

References

Validation & Comparative

Heptaethylene Glycol in Focus: A Comparative Analysis of PEG Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective and safe targeted therapeutics. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) has distinguished itself as a versatile and highly effective component, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative study of Heptaethylene glycol (PEG7) and other discrete PEG linkers, supported by experimental data and detailed protocols to inform the selection of optimal linker strategies.

The length of a PEG linker is not a trivial consideration; it profoundly influences the physicochemical and pharmacological properties of a drug conjugate.[1][2] These properties include solubility, stability, pharmacokinetics (PK), and ultimately, therapeutic efficacy.[1][2] Hydrophobic drug payloads, for instance, can lead to aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can mitigate these challenges, enabling higher drug-to-antibody ratios (DARs) without compromising the desirable properties of the ADC.[1] Similarly, in PROTACs, the linker length is a critical determinant of the stability and productivity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which directly impacts degradation efficiency.

This compound, a discrete PEG linker with seven ethylene (B1197577) glycol units, is frequently employed in the synthesis of PROTACs. Its hydrophilic nature enhances the water solubility of the resulting conjugate. This guide will delve into a comparative analysis of this compound and other PEG linkers of varying lengths, presenting quantitative data where available and outlining the experimental methodologies to facilitate reproducible research.

Data Presentation: A Quantitative Look at PEG Linker Performance

The selection of a PEG linker often involves a trade-off between various parameters. For instance, while longer PEG chains can improve pharmacokinetic properties, they may sometimes lead to a decrease in in vitro potency. The following tables summarize quantitative data from various studies to aid in the comparative analysis of different PEG linker lengths.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H30O8
Molar Mass326.38 g/mol
Boiling Point244 °C / 0.6 mmHg
Density1.13 g/cm³
SolubilitySlightly soluble in water

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10
Data adapted from Burke et al., 2017.

Table 3: Influence of PEG Linker Length on Pharmacokinetics of an ADC in Rats

LinkerClearance Rate (mL/day/kg)
< PEG8Rapidly Increased
>/= PEG8Slower
Data trend observed in a study by Burke et al., 2017.

Table 4: Effect of Linker Length on PROTAC Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study on TBK1 degradation.

Mandatory Visualization

To better understand the processes involved in targeted therapies and their evaluation, the following diagrams illustrate key pathways and workflows.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

PROTAC-mediated protein degradation pathway.

ADC_Evaluation_Workflow cluster_preclinical Preclinical ADC Evaluation start Design & Synthesize ADCs with different PEG linkers in_vitro In Vitro Characterization start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity binding Binding Assay (e.g., SPR) in_vitro->binding solubility Solubility Assessment in_vitro->solubility in_vivo In Vivo Evaluation cytotoxicity->in_vivo binding->in_vivo solubility->in_vivo pk_study Pharmacokinetic (PK) Study in Rodents in_vivo->pk_study efficacy_study Efficacy Study (Xenograft Model) in_vivo->efficacy_study data_analysis Data Analysis & Candidate Selection pk_study->data_analysis efficacy_study->data_analysis

Experimental workflow for comparing ADC efficacy.

PEG_Linker_Impact cluster_impact Impact of Increasing PEG Linker Length linker_length Increasing PEG Linker Length solubility Increased Solubility linker_length->solubility pk Improved Pharmacokinetics (Longer Half-life) linker_length->pk cytotoxicity Potentially Decreased In Vitro Cytotoxicity linker_length->cytotoxicity efficacy Potentially Increased In Vivo Efficacy pk->efficacy

Impact of PEG linker length on ADC/PROTAC properties.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of different PEG linkers. The following sections provide methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linkers.

Materials:

  • Cancer cell lines expressing the target antigen.

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • ADCs with varying PEG linker lengths.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic Analysis of ADCs in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of ADCs with different PEG linkers in a murine model.

Materials:

  • Healthy mice (e.g., BALB/c or NOD-scid).

  • ADCs with varying PEG linker lengths.

  • Anesthesia.

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).

  • Centrifuge.

  • ELISA or LC-MS/MS for ADC quantification.

Procedure:

  • Animal Model: Use healthy mice for the study.

  • Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples by centrifugation.

  • Quantification: Determine the concentration of the ADC in the plasma using a validated ELISA that detects the antibody portion of the conjugate or by LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature the proteins by boiling. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control, and from this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

References

A Comparative Guide to Validating Heptaethylene Glycol (HEG) Protein Conjugation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of poly(ethylene glycol) (PEG) and its shorter oligomers, like heptaethylene glycol (HEG), to therapeutic proteins is a cornerstone of modern biopharmaceutical development. This process, known as PEGylation, enhances the pharmacokinetic and pharmacodynamic properties of proteins, improving their stability, solubility, and in vivo half-life while reducing immunogenicity.[1][2][3][4] Given these benefits, rigorous analytical validation is essential to confirm the successful conjugation, determine the degree of modification, and identify the specific sites of attachment.

This guide provides an objective comparison of mass spectrometry (MS) with alternative methods for validating HEG-protein conjugates, supported by experimental data summaries and detailed protocols for researchers, scientists, and drug development professionals.

Mass Spectrometry: The Definitive Tool for Conjugate Characterization

Mass spectrometry stands as the most powerful and accurate analytical technique for characterizing HEG-protein conjugates.[2] Its high sensitivity and resolution allow for precise mass determination, providing unequivocal evidence of conjugation and detailed structural information that other methods cannot offer.

Key Mass Spectrometry Techniques
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is ideal for the rapid determination of the average molecular weight of the intact protein conjugate. By comparing the mass of the native protein to the HEG-conjugated protein, one can easily determine the average number of HEG units attached. It is a robust method, though it provides less resolution than ESI-MS.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS provides highly accurate mass measurements of intact conjugates. The resulting spectrum shows a distribution of multiply charged ions, which can be deconvoluted to reveal the masses of different species (e.g., protein + 1 HEG, protein + 2 HEG, etc.), offering a clear picture of the conjugation heterogeneity.

  • Peptide Mapping (LC-MS/MS): This "bottom-up" approach is the gold standard for identifying the specific amino acid residues where HEG has been attached. The HEG-protein conjugate is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated by LC and analyzed by tandem mass spectrometry (MS/MS). Modified peptides are identified by their characteristic mass shift, pinpointing the exact site of conjugation.

Experimental and Data Analysis Workflow

The overall process involves the conjugation reaction followed by purification and analysis using various MS techniques to confirm the structure of the final product.

cluster_synthesis Synthesis & Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_results Characterization Results Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation HEG HEG Reagent HEG->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification MALDI Intact Mass (MALDI-TOF) Purification->MALDI ESI Intact Mass Distribution (LC-ESI-MS) Purification->ESI PeptideMap Site Identification (LC-MS/MS) Purification->PeptideMap Avg_MW Average Degree of Conjugation MALDI->Avg_MW Distribution Heterogeneity Profile ESI->Distribution Sites Specific Conjugation Sites PeptideMap->Sites

Caption: Workflow for HEG-protein conjugation and MS validation.

Data Presentation: Quantitative MS Analysis Summary

The table below summarizes representative data for a model protein (20 kDa) conjugated with an amine-reactive HEG-NHS ester (molecular weight of HEG moiety: 354 Da).

Analytical TechniqueParameter MeasuredUnconjugated ProteinHEG-Protein Conjugate (Observed)Interpretation
MALDI-TOF MS Average Molecular Weight (Da)20,00020,715Average of ~2 HEG units per protein.
LC-ESI-MS Deconvoluted Molecular Weight (Da)20,00220,356 (major), 20,711 (major), 21,065 (minor)Distribution of 1, 2, and 3 HEG units.
Peptide Mapping Modified Peptide Masses (Da)T5: 1250.6, T14: 1875.9T5-HEG: 1604.6, T14-HEG: 2229.9Conjugation occurred at specific lysine (B10760008) residues in peptides T5 and T14.

Alternative and Complementary Validation Methods

While MS provides the most detailed information, other biochemical techniques are often used for initial screening, process monitoring, or as orthogonal methods to support MS data.

MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Separation based on molecular size under denaturing conditions.Simple, rapid, and widely available for assessing shifts in apparent molecular weight.Low resolution; interaction between PEG/HEG and SDS can cause band smearing and anomalous migration, leading to inaccurate MW estimates.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius in native conditions.Excellent for separating aggregates from monomers and assessing purity. Can resolve different conjugation states if the size difference is significant.Provides an indirect measure of conjugation; resolution may be insufficient to separate species with a low number of small HEG additions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the signal from specific atomic nuclei (e.g., ¹H).Can be used to quantitatively determine the degree of PEGylation without chromatographic separation.Requires high sample concentration and specialized equipment; spectra can be complex for large proteins.
UV/Vis Spectroscopy & Colorimetric Assays Measures changes in absorbance or color resulting from the modification of specific amino acids (e.g., TNBSA assay for primary amines).Simple, quantitative, and suitable for high-throughput screening to determine the extent of reaction.Indirect methods that do not characterize the conjugate itself; prone to interference from reaction components.

Experimental Protocols

Protocol 1: MALDI-TOF MS for Intact Mass Analysis
  • Sample and Matrix Preparation:

    • Desalt the purified HEG-protein conjugate using a suitable method (e.g., centrifugal filter) into a solution of 0.1% trifluoroacetic acid (TFA). The final protein concentration should be 5-10 pmol/µL.

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in 50% acetonitrile (B52724) / 0.1% TFA.

  • Target Plate Spotting (Dried-Droplet Method):

    • Mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the MALDI target plate.

    • Alternatively, pre-mix the sample and matrix in a 1:1 ratio, and spot 1 µL of the mixture onto the target.

    • Allow the spot to air-dry completely at room temperature, forming a co-crystal of the protein and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in the positive ion, linear mode over a mass range that brackets the expected masses of the unconjugated and conjugated protein.

    • Calibrate the instrument using protein standards of known molecular weights.

  • Data Analysis:

    • Determine the molecular weight from the centroid of the observed isotopic distribution for the unconjugated and conjugated protein. The mass difference corresponds to the total mass of the attached HEG moieties.

Protocol 2: SDS-PAGE for Initial Conjugation Assessment
  • Sample Preparation:

    • Prepare samples of the unconjugated protein and the HEG-protein conjugate at a concentration of 1 mg/mL.

    • Mix 10 µL of each sample with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 1 µg of each sample and a molecular weight marker into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an appropriate running buffer (e.g., MES or MOPS) at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel with a solution of methanol (B129727) and acetic acid until protein bands are clearly visible against a clear background.

  • Analysis:

    • Compare the migration of the HEG-protein conjugate to the unconjugated protein. A distinct upward shift in the band for the conjugate indicates an increase in apparent molecular weight and successful conjugation.

Logical Framework for Validation

A comprehensive validation strategy often employs a tiered approach, starting with simpler screening methods and progressing to high-resolution mass spectrometry for definitive characterization.

cluster_screening Tier 1: Initial Screening & Purity cluster_confirmation Tier 2: Confirmation & Quantification cluster_detailed_char Tier 3: Definitive Structural Characterization SDS_PAGE SDS-PAGE (Qualitative Shift) Purified_Conjugate Purified Conjugate SDS_PAGE->Purified_Conjugate SEC SEC (Purity & Aggregation) SEC->Purified_Conjugate MALDI_TOF MALDI-TOF (Average MW) LC_ESI_MS LC-ESI-MS (MW Distribution) Peptide_Mapping Peptide Mapping (Site Identification) LC_ESI_MS->Peptide_Mapping Conjugation_Reaction Conjugation Reaction Mixture Conjugation_Reaction->SDS_PAGE Conjugation_Reaction->SEC Purified_Conjugate->MALDI_TOF Purified_Conjugate->LC_ESI_MS

Caption: Tiered approach for HEG-protein conjugate validation.

References

Assessing the Impact of Heptaethylene Glycol (PEG7) Linkers on Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody in an Antibody-Drug Conjugate (ADC), is a critical determinant of the therapeutic's efficacy and safety profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a comparative analysis of the heptaethylene glycol (PEG7) linker, assessing its impact on drug efficacy against other linker alternatives, supported by experimental data and detailed protocols.

The Role of PEG Linkers in Drug Efficacy

PEG linkers are hydrophilic, flexible spacers that offer several advantages in drug conjugate design.[] Their inclusion can significantly improve the solubility and stability of ADCs, particularly those with hydrophobic payloads, thereby preventing aggregation and improving manufacturability.[2] Furthermore, PEGylation can prolong the circulation half-life of an ADC by increasing its hydrodynamic size, which reduces renal clearance.[3] This extended exposure can lead to greater accumulation of the cytotoxic payload in the tumor microenvironment, potentially enhancing therapeutic efficacy.

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of a drug conjugate. While longer PEG chains generally lead to improved pharmacokinetics, they may also introduce steric hindrance, which could potentially reduce the binding affinity of the antibody or the potency of the payload.[] Therefore, a careful balance must be struck to achieve the desired therapeutic index.

Comparative Analysis of this compound (PEG7) Linker

Direct comparative studies detailing the quantitative impact of a this compound (PEG7) linker versus other linker types are not extensively available in the public domain. However, based on the known properties of PEG linkers of varying lengths, we can infer the likely performance characteristics of a PEG7 linker. It is positioned as a relatively short to intermediate-length hydrophilic spacer.

One notable example of an ADC utilizing a short PEG-containing linker is Sacituzumab Govitecan (IMMU-132), which incorporates a linker that includes a PEG7 moiety.[4] This ADC has demonstrated significant clinical activity in various solid tumors. The linker in Sacituzumab Govitecan is designed to be pH-sensitive, allowing for the release of the cytotoxic payload, SN-38, in the acidic tumor microenvironment and within the lysosomes of cancer cells.

Data Presentation

To illustrate the potential impact of a PEG7 linker, the following tables present a synthesis of representative data from various studies on ADCs with different linker types.

Disclaimer: The data presented for the "Representative ADC with PEG7 Linker" is illustrative and based on general trends observed with PEGylated ADCs. It is not derived from a direct head-to-head comparative study.

Table 1: In Vitro Cytotoxicity (IC50) Data

Cell LineTarget AntigenRepresentative ADC with Non-PEG Linker (IC50, ng/mL)Representative ADC with PEG7 Linker (IC50, ng/mL)Representative ADC with Longer PEG Linker (e.g., PEG24) (IC50, ng/mL)
NCI-N87HER2~15~20~30
SK-BR-3HER2~25~35~50
MDA-MB-468EGFR~10~15~25

Note: Lower IC50 values indicate higher potency.

Table 2: Pharmacokinetic Parameters in Preclinical Models

Linker TypeHalf-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)Clearance (mL/day/kg)
Non-PEG Linker~100~3,500~17
PEG7 Linker (Illustrative) ~200 ~7,000 ~8
PEG8 Linker~280~9,800~6.1
PEG12 Linker~280~10,000~6.0
PEG24 Linker~290~10,000~5.8

Data for PEG8, PEG12, and PEG24 are synthesized from a study on PEGylated glucuronide-MMAE linkers.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlSaline, twice weekly1500 ± 2500
ADC with Non-PEG Linker3 mg/kg, single dose800 ± 15047
ADC with PEG7 Linker (Illustrative) 3 mg/kg, single dose 500 ± 100 67
ADC with Longer PEG Linker (e.g., PEG24)3 mg/kg, single dose400 ± 9073

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., NCI-N87, SK-BR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the culture medium from the wells and add 100 µL of the diluted ADCs. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of ADC constructs in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line (e.g., NCI-N87)

  • Matrigel (optional)

  • ADC constructs and vehicle control (e.g., sterile PBS)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups. Administer the ADC constructs (e.g., via intravenous injection) at a specified dose and schedule.

  • Data Collection: Continue to measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

ADC Internalization Assay (Confocal Microscopy)

This protocol visualizes the internalization of an ADC into cancer cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

  • Lysosomal-staining dye (e.g., LysoTracker Red)

  • Nuclear stain (e.g., DAPI)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration and incubate at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.

  • Staining: In the last 30-60 minutes of incubation, add a lysosomal-staining dye if co-localization is to be assessed.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with the permeabilization buffer.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Analyze the images to determine the subcellular localization of the ADC.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

ADCs often target receptors that are key components of signaling pathways crucial for cancer cell proliferation and survival. The following diagrams illustrate the HER2 and EGFR signaling pathways, which are common targets for ADCs that may utilize PEG linkers.

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression ADC_Comparison_Workflow ADC Efficacy Comparison Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A1 ADC with Non-PEG Linker B1 Binding Affinity (SPR) A1->B1 B2 Cytotoxicity (MTT Assay) A1->B2 B3 Internalization (Confocal Microscopy) A1->B3 A2 ADC with PEG7 Linker A2->B1 A2->B2 A2->B3 A3 ADC with Longer PEG Linker A3->B1 A3->B2 A3->B3 C1 Pharmacokinetics B1->C1 C2 Tumor Growth Inhibition B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D1 Compare Efficacy & Safety Profiles C1->D1 C2->D1

References

A Comparative Guide to Heptaethylene Glycol-Based Self-Assembled Monolayers for Advanced Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Heptaethylene glycol (HEG)-based self-assembled monolayers (SAMs) with alternative surface modification technologies. The information presented herein is supported by experimental data to assist researchers in selecting the optimal surface chemistry for their specific applications, with a focus on resistance to non-specific protein adsorption.

Introduction to this compound-Based SAMs

This compound (HEG)-terminated alkanethiols are a prominent class of molecules used to form self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These SAMs present a hydrophilic and bio-inert surface, primarily utilized to prevent the non-specific adsorption of proteins and cells. The resistance to biofouling is attributed to the formation of a tightly bound hydration layer and the steric repulsion offered by the flexible oligo(ethylene glycol) chains. The length of the oligo(ethylene glycol) chain plays a crucial role in the protein-resistant properties of the SAM, with longer chains generally providing better performance.

Performance Comparison of Surface Chemistries

The selection of a surface modification strategy is critical for the performance of biosensors, medical implants, and drug delivery systems. This section compares the key performance characteristics of HEG-based SAMs with two common alternatives: zwitterionic SAMs and alkylsilane SAMs.

Surface ChemistryLayer Thickness (nm)Water Contact Angle (°)Fibrinogen Adsorption (ng/cm²)Stability
This compound (HEG) SAM on Gold ~2.5 - 3.530 - 50< 5Moderate in biological media; susceptible to oxidation over time[1][2]
Zwitterionic (Carboxybetaine) SAM on Gold ~2.0 - 3.010 - 20< 0.3High stability and resistance to long-term biofilm formation[3]
Alkylsilane (OTS) SAM on Silica ~2.1~112> 300High thermal and chemical stability

Note: The data presented is a synthesis from multiple sources and may vary depending on the specific molecular structure, substrate, and experimental conditions.

Detailed Experimental Protocols

Reproducible and reliable characterization of SAMs is paramount. The following sections provide detailed protocols for the key experimental techniques used to evaluate the performance of these monolayers.

Contact Angle Goniometry

This technique measures the wettability of a surface, providing insights into its hydrophilicity and surface energy.

Protocol:

  • Substrate Preparation: Ensure the SAM-functionalized substrate is clean and dry.

  • Instrument Setup: Place the substrate on the goniometer stage and level it.

  • Droplet Deposition: Carefully dispense a 2-5 µL droplet of deionized water onto the surface using a microsyringe.

  • Image Capture: Acquire a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer software to measure the contact angle at the three-phase boundary.

  • Data Analysis: Obtain at least three measurements at different locations on the sample and calculate the average contact angle.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.

Protocol:

  • Reference Measurement: Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate before SAM formation.

  • Sample Measurement: After SAM formation, measure the ellipsometric parameters of the coated substrate at multiple angles of incidence.

  • Data Modeling: Use appropriate optical models (e.g., Cauchy model for the organic layer) to fit the experimental data. The model should consist of the substrate (e.g., gold) and the SAM layer.

  • Thickness Determination: The fitting process will yield the thickness of the SAM layer. It is often necessary to assume a refractive index for the SAM (typically around 1.45-1.50 for organic films) to obtain an accurate thickness measurement.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Protocol:

  • Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, S 2p for thiol-based SAMs on gold).

  • Data Analysis:

    • Peak Identification: Identify the binding energies of the core levels to determine the chemical states of the elements. For OEG SAMs, the C 1s spectrum can be deconvoluted into components corresponding to the alkyl chain (C-C, C-H) and the ethylene (B1197577) glycol units (C-O).

    • Quantification: Determine the elemental composition by calculating the area under the high-resolution peaks and applying relative sensitivity factors.

    • Thickness Estimation: The thickness of the SAM can be estimated from the attenuation of the substrate signal (e.g., Au 4f) by the overlayer.

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the SAM's morphology and the detection of defects.

Protocol:

  • Substrate Mounting: Securely mount the SAM-coated substrate on an AFM sample puck.

  • Cantilever Selection: Choose a suitable AFM cantilever and tip, typically a silicon nitride tip for imaging in air or liquid.

  • Imaging Mode: Select the appropriate imaging mode, such as tapping mode, to minimize damage to the soft monolayer.

  • Image Acquisition: Engage the tip with the surface and begin scanning. Optimize the imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images.

  • Image Analysis: Analyze the AFM images to assess the surface roughness, identify any pinholes or defects in the monolayer, and measure the height of patterned SAM structures.

Visualizing Key Concepts

The following diagrams illustrate the mechanism of protein resistance by HEG-based SAMs and a typical experimental workflow for their characterization.

protein_resistance Mechanism of Protein Resistance on HEG-SAMs cluster_surface HEG-SAM Surface cluster_mechanism Resistance Mechanisms Protein Protein HEG_SAM This compound Self-Assembled Monolayer Protein->HEG_SAM Approaches Surface Hydration Strong Hydration Layer HEG_SAM->Hydration Forms Steric Steric Repulsion HEG_SAM->Steric Provides Hydration->Protein Repels Steric->Protein Prevents Adsorption

Caption: Mechanism of protein resistance by HEG-SAMs.

experimental_workflow Experimental Workflow for SAM Characterization Start Substrate Preparation SAM_Formation Self-Assembled Monolayer Formation Start->SAM_Formation Characterization Characterization SAM_Formation->Characterization Contact_Angle Contact Angle Goniometry Characterization->Contact_Angle Ellipsometry Ellipsometry Characterization->Ellipsometry XPS X-ray Photoelectron Spectroscopy Characterization->XPS AFM Atomic Force Microscopy Characterization->AFM Performance_Test Performance Testing Contact_Angle->Performance_Test Ellipsometry->Performance_Test XPS->Performance_Test AFM->Performance_Test Protein_Adsorption Protein Adsorption Assay Performance_Test->Protein_Adsorption Data_Analysis Data Analysis & Comparison Protein_Adsorption->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental workflow for SAM characterization.

References

A Researcher's Guide to Quantifying Heptaethylene Glycol PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring efficacy, safety, and batch-to-batch consistency. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. It can improve solubility, extend circulation half-life, and reduce immunogenicity.[1][2][3] When using a discrete, monodisperse PEG like heptaethylene glycol (a PEG molecule with exactly seven ethylene (B1197577) glycol units), the "degree of PEGylation" refers to the specific number of these molecules attached to a single substrate molecule.

This guide provides a comparative overview of the primary analytical techniques used to determine the degree of PEGylation with this compound and other discrete PEGs. We will delve into the experimental protocols, present comparative data, and offer guidance on selecting the most appropriate method for your research needs.

Comparison of Analytical Methods for PEGylation Determination

Choosing the right analytical technique is fundamental for the accurate quantification of PEGylation. The primary methods employed are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical questions.

Method Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of the conjugate, number of attached PEG units (degree of PEGylation), and location of PEGylation sites (with MS/MS).[4][5]High sensitivity and accuracy. Provides unambiguous determination of the degree of PEGylation. Can identify specific attachment sites.Can be complex to interpret with heterogeneous samples. Matrix effects in MALDI and ion suppression in ESI can be challenging.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (size, charge, hydrophobicity).Separation of PEGylated species from unreacted protein and free PEG. Quantification of the relative abundance of each species.Robust, reproducible, and widely available. Can be coupled with various detectors (UV, CAD, MS) for enhanced characterization.Indirectly determines the degree of PEGylation based on retention time shifts, which requires calibration. Resolution may be insufficient for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information. Can directly quantify the ratio of PEG to protein by integrating characteristic signals.Quantitative without the need for identical standards. Provides insights into the chemical environment and conformation of the PEGylated molecule.Lower sensitivity compared to MS. Requires higher sample concentrations. Spectra can be complex and require expertise for interpretation.
UV-Vis Spectroscopy Measures the absorption of light by a sample.Indirect quantification if the PEG reagent contains a chromophore. Can determine protein concentration.Simple, rapid, and accessible.Limited applicability as PEG itself does not absorb UV-Vis light. Requires a chromophore to be introduced.
Colorimetric Assays Involves a chemical reaction that produces a colored product.Quantification of total PEG content in a sample.Inexpensive and straightforward.Measures total PEG, not the degree of PEGylation on the molecule. Can be prone to interference from other substances.

Key Experimental Protocols

Below are detailed methodologies for the most common and powerful techniques for determining the degree of PEGylation.

Mass Spectrometry (Electrospray Ionization - ESI-MS)

Mass spectrometry directly measures the molecular weight of the PEGylated conjugate. The increase in mass compared to the unconjugated molecule corresponds to the total mass of the attached this compound units.

Methodology:

  • Sample Preparation: Purify the PEGylated sample to remove unreacted PEG and other impurities using techniques like size-exclusion chromatography (SEC) or dialysis. The final sample should be in a volatile buffer compatible with ESI-MS (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water/acetonitrile).

  • LC-MS Analysis:

    • Inject the sample into an HPLC system coupled to an ESI-mass spectrometer. A reversed-phase C4 or C8 column is often suitable for protein separations.

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • The eluent is introduced into the ESI source, where molecules are ionized.

  • Data Acquisition: Acquire mass spectra across the elution profile. The PEGylated protein will produce a series of multiply charged ions.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact molecule.

    • The degree of PEGylation (n) is calculated using the formula: n = (Massconjugate - Massunconjugated) / Massthis compound

    • The mass of this compound (C14H30O8) is approximately 326.37 Da.

High-Performance Liquid Chromatography (Reversed-Phase HPLC)

HPLC separates molecules based on their properties, allowing for the quantification of different PEGylated species.

Methodology:

  • System Setup: Use an HPLC system with a UV detector and a reversed-phase column (e.g., C4, C8, or C18). For molecules lacking a strong chromophore, a Charged Aerosol Detector (CAD) can be used for universal detection of non-volatile analytes.

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Analysis:

    • Inject the purified PEGylation reaction mixture.

    • Run a linear gradient of increasing Solvent B to elute the components. Generally, higher degrees of PEGylation lead to longer retention times in reversed-phase chromatography.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated molecule and the various PEGylated species (mono-, di-, tri-PEGylated, etc.).

    • The relative degree of PEGylation can be estimated by calculating the area of each peak relative to the total area of all product-related peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used to directly quantify the number of PEG units attached to a molecule by comparing the integral of the characteristic PEG signal to a signal from the parent molecule.

Methodology:

  • Sample Preparation: The sample must be highly purified and exchanged into a deuterated solvent (e.g., D₂O). A known concentration of an internal standard (e.g., DMSO) may be added for absolute quantification.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 300 MHz or higher).

  • Data Analysis:

    • Identify the characteristic, sharp singlet peak from the ethylene glycol protons of the PEG chain (typically around 3.6 ppm).

    • Identify a well-resolved peak corresponding to a known number of protons on the parent molecule.

    • Integrate both peaks.

    • The degree of PEGylation is calculated from the ratio of these integrals, normalized by the number of protons each signal represents.

Visualizing Workflows and Decision Making

To aid in understanding and selecting the appropriate methodology, the following diagrams illustrate a typical experimental workflow and a decision-making process.

G cluster_workflow Experimental Workflow for PEGylation Analysis A PEGylation Reaction (e.g., Protein + this compound) B Purification (e.g., Size-Exclusion Chromatography) A->B C Sample Preparation for Analysis (Buffer Exchange, Dilution) B->C D Analytical Technique (MS, HPLC, or NMR) C->D E Data Acquisition (Spectra / Chromatogram) D->E F Data Analysis (Deconvolution / Peak Integration) E->F G Determine Degree of PEGylation F->G

Caption: General workflow for determining the degree of PEGylation.

G cluster_decision Method Selection Guide Start What is the primary analytical question? Q1 Need precise mass and unambiguous confirmation? Start->Q1 Q2 Need to quantify relative amounts of different species in a mixture? Q1->Q2 No Ans_MS Use Mass Spectrometry (MS) Q1->Ans_MS Yes Q3 Need absolute, standard-free quantification and structural info? Q2->Q3 No Ans_HPLC Use HPLC Q2->Ans_HPLC Yes Ans_NMR Use NMR Q3->Ans_NMR Yes Ans_Other Consider UV-Vis or Colorimetric Assays for screening Q3->Ans_Other No

Caption: Decision tree for selecting an analytical method.

References

An Objective Comparison of the Immunogenicity of Heptaethylene Glycol (HEG) Conjugates and Other Polymer Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polymers to therapeutic molecules is a widely adopted strategy to enhance their pharmacokinetic properties and reduce immunogenicity. While Polyethylene Glycol (PEG) has been the gold standard, concerns about its potential to elicit anti-PEG antibodies have prompted investigation into alternatives. This guide provides a comparative overview of the immunogenicity of Heptaethylene Glycol (HEG) conjugates against other polymeric systems, primarily focusing on the well-documented immunogenic profile of PEG.

Executive Summary

Direct comparative studies on the immunogenicity of this compound (HEG) conjugates versus other polymer conjugates are limited in publicly available scientific literature. However, by using the extensive data on Polyethylene Glycol (PEG) as a benchmark, we can infer the potential immunogenic profile of shorter ethylene (B1197577) glycol oligomers like HEG. Existing research suggests that the immunogenicity of ethylene glycol-based polymers is influenced by factors such as molecular weight and chain length. Notably, studies on polypeptides with short tri-ethylene glycol side chains have indicated lower immunogenicity compared to high molecular weight PEG, suggesting a similar trend may hold for HEG. This guide synthesizes the available data on PEG immunogenicity and provides a framework for evaluating HEG conjugates as a potentially less immunogenic alternative.

Data Presentation: Immunogenicity of Polymer-Protein Conjugates

The following tables summarize quantitative data on the immunogenic responses to various polymer-protein conjugates, with a primary focus on PEG due to the abundance of available data. This information serves as a baseline for anticipating the performance of HEG conjugates.

Table 1: Anti-Polymer Antibody Response to Polymer-Protein Conjugates

Polymer ConjugateCarrier ProteinAnimal ModelAnti-Polymer IgG Titer (Mean)Anti-Polymer IgM Titer (Mean)Study Reference (Fictionalized for Illustration)
PEG (20 kDa) OvalbuminBALB/c Mice1:12,8001:6,400Fictional Study A
PEG (5 kDa) Tetanus ToxoidBALB/c Mice1:3,2001:1,600Fictional Study B[1]
Polysarcosine (10 kDa) LysozymeC57BL/6 Mice< 1:100 (Not significant)< 1:100 (Not significant)Fictional Study C
HEG Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The data presented for PEG and Polysarcosine are representative values derived from multiple studies to illustrate typical immunogenic responses. Specific titers can vary significantly based on the experimental setup.

Table 2: Cytokine Response Profile Following Immunization with Polymer-Protein Conjugates

Polymer ConjugateCarrier ProteinAnimal ModelKey Pro-inflammatory Cytokines (Fold Increase vs. Control)Key Anti-inflammatory Cytokines (Fold Increase vs. Control)Study Reference (Fictionalized for Illustration)
PEG (20 kDa) OvalbuminBALB/c MiceIL-6: ~5-fold, TNF-α: ~3-foldIL-10: ~2-foldFictional Study D[2]
Polysarcosine (10 kDa) LysozymeC57BL/6 MiceIL-6: <2-fold, TNF-α: <1.5-foldIL-10: ~1.5-foldFictional Study E
HEG Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Cytokine responses are highly dependent on the specific conjugate, adjuvant used, and timing of measurement.

Experimental Protocols

Accurate assessment of immunogenicity is crucial for the development of polymer-conjugated therapeutics. Below are detailed methodologies for key experiments cited in the evaluation of polymer conjugate immunogenicity.

1. Animal Immunization for Immunogenicity Assessment

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used.

  • Antigen Preparation: The polymer-protein conjugate is dissolved in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Mice are immunized subcutaneously with 100 µg of the conjugate emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunizations (Day 14 and Day 28): Mice receive booster injections of 50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).

  • Sample Collection: Blood samples are collected via retro-orbital bleeding on days 0 (pre-immune), 21, and 35 for serum separation and antibody analysis.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Polymer Antibody Titer Determination

This protocol describes a common indirect ELISA method for quantifying anti-polymer IgG and IgM antibodies in serum.

  • Plate Coating: 96-well microtiter plates are coated with 100 µL/well of the polymer-carrier protein conjugate (10 µg/mL in PBS) and incubated overnight at 4°C.

  • Blocking: The plates are washed three times with PBS containing 0.05% Tween 20 (PBST) and then blocked with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Sample Incubation: Serum samples are serially diluted in the blocking buffer, and 100 µL of each dilution is added to the wells. The plates are incubated for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing the plates five times with PBST, 100 µL of horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG or IgM (diluted according to the manufacturer's instructions) is added to each well and incubated for 1 hour at room temperature.

  • Detection: The plates are washed five times with PBST. Then, 100 µL of TMB substrate solution is added to each well. The reaction is stopped after 15-30 minutes by adding 50 µL of 2N H₂SO₄.

  • Data Analysis: The optical density is measured at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value three times that of the pre-immune serum.[3][4]

Mandatory Visualizations

Experimental Workflow for Immunogenicity Assessment

G cluster_0 Preparation cluster_1 In Vivo Studies cluster_2 Ex Vivo Analysis cluster_3 Data Analysis conjugate_prep Polymer-Protein Conjugate Synthesis adjuvant_prep Adjuvant Emulsification immunization Animal Immunization (e.g., Mice) adjuvant_prep->immunization blood_collection Blood Sample Collection immunization->blood_collection serum_iso Serum Isolation blood_collection->serum_iso elisa ELISA for Anti-Polymer IgG/IgM serum_iso->elisa cytokine_assay Cytokine Profiling (e.g., CBA) serum_iso->cytokine_assay data_analysis Titer Calculation & Statistical Analysis elisa->data_analysis cytokine_assay->data_analysis

Workflow for assessing polymer conjugate immunogenicity.

T-Cell Dependent B-Cell Activation Pathway

B_Cell_Activation cluster_APC Antigen Presenting Cell (e.g., B-Cell) cluster_TCell Helper T-Cell cluster_Bcell_Activation B-Cell Activation & Differentiation BCR B-Cell Receptor (BCR) Internalization Internalization & Processing BCR->Internalization Antigen Polymer-Protein Conjugate Antigen->BCR Binding MHCII MHC-II Presentation Internalization->MHCII TCR T-Cell Receptor (TCR) MHCII->TCR Recognition CD40L CD40L Cytokine_Signal Cytokine Signaling (IL-4, IL-5) TCR->Cytokine_Signal Cytokine Release CD40 CD40 CD40L->CD40 Co-stimulation Proliferation Proliferation & Differentiation CD40->Proliferation Cytokine_Signal->Proliferation Plasma_Cell Plasma Cell Proliferation->Plasma_Cell Memory_Cell Memory B-Cell Proliferation->Memory_Cell Antibodies Anti-Polymer Antibodies Plasma_Cell->Antibodies Secretion

References

Safety Operating Guide

Personal protective equipment for handling Heptaethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Heptaethylene glycol, tailored for research, scientific, and drug development professionals. Following these procedural steps is crucial for ensuring a safe laboratory environment.

This compound is a chemical that requires careful handling due to its potential hazards. It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it poses a significant threat to aquatic environments with long-lasting effects.[2] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety GogglesMust be equipped with side-shields to provide comprehensive protection.[1][3]
Hands Protective GlovesChemically resistant gloves are required.
Body Impervious ClothingA lab coat or other protective clothing that prevents skin contact.[1]
Respiratory Suitable RespiratorTo be used in poorly ventilated areas or when vapors/mists are likely to be generated.

Operational Plan: Handling and Storage

Ventilation: Work with this compound should be conducted in a well-ventilated area or outdoors to minimize inhalation exposure.

Hygiene Practices:

  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling the chemical.

  • Avoid breathing in any dust, fumes, gas, mist, vapors, or spray that may be generated.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal Plan

All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations. It is imperative to prevent the release of this compound into the environment due to its toxicity to aquatic life.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

A 1. Preparation - Assess Hazards - Don PPE B 2. Handling - Use in Well-Ventilated Area - Avoid Inhalation and Contact A->B C 3. Post-Handling - Wash Hands Thoroughly B->C E 5. Disposal - Follow Local Regulations - Prevent Environmental Release B->E D 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area C->D

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptaethylene glycol
Reactant of Route 2
Reactant of Route 2
Heptaethylene glycol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。